molecular formula C8H12N2 B1358334 N,N,4-Trimethylpyridin-2-amine CAS No. 20173-72-2

N,N,4-Trimethylpyridin-2-amine

Cat. No.: B1358334
CAS No.: 20173-72-2
M. Wt: 136.19 g/mol
InChI Key: WODKXQZRQNZRDW-UHFFFAOYSA-N
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Description

N,N,4-Trimethylpyridin-2-amine (CAS 20173-72-2) is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol . This organonitrogen compound is characterized as a yellow to pale yellow or colorless oil at room temperature . It has a boiling point of 224.9°C at 760 mmHg and a density of 0.994 g/cm³ . For optimal stability, this compound should be stored sealed in dry conditions under refrigeration between 2°C and 8°C . As a tertiary amine derivative of pyridine, this compound is of significant interest in organic chemistry and pharmaceutical research. Its structure, featuring a dimethylamino group adjacent to the pyridine nitrogen, suggests potential utility as a specialty base or catalyst in synthetic transformations, analogous to the well-documented catalytic role of its structural relative, 4-Dimethylaminopyridine (DMAP) . DMAP is renowned for its superior nucleophilicity and is widely used as a catalyst in reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, and the synthesis of β-lactams . Researchers value these catalysts for their ability to enhance reaction rates and yields. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or personal use.

Properties

IUPAC Name

N,N,4-trimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-4-5-9-8(6-7)10(2)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODKXQZRQNZRDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596353
Record name N,N,4-Trimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20173-72-2
Record name N,N,4-Trimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N,N,4-Trimethylpyridin-2-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N,N,4-Trimethylpyridin-2-amine (CAS: 20173-72-2), also known as 2-(Dimethylamino)-4-methylpyridine , is a specialized pyridine derivative characterized by an electron-rich nitrogen heterocycle. While structurally isomeric to the ubiquitous catalyst DMAP (4-(Dimethylamino)pyridine), its physicochemical profile and reactivity are distinct, driven by the ortho-positioning of the dimethylamino group.

In the pharmaceutical industry, this molecule is not merely a solvent or base; it is a privileged pharmacophore . It serves as the critical "head group" for a class of potent Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists, most notably NBI 30775 (R121919) , which has demonstrated efficacy in clinical trials for depression and anxiety.

Physicochemical Profile
PropertyDataNote
IUPAC Name This compound
CAS Number 20173-72-2
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
Appearance Pale yellow to colorless liquidOxidizes slightly upon air exposure
Boiling Point 225°C (at 760 mmHg)High boiling point polar solvent
Density 0.994 g/cm³
pKa (Conjugate Acid) ~7.0Significantly less basic than DMAP (pKa 9.[1][2][3][4]7)
Solubility Soluble in DCM, MeOH, EtOAcLimited solubility in water compared to DMAP

Structural Analysis & Reactivity (The "Why" Behind the Molecule)

Basicity & Steric Environment

Unlike DMAP, where the 4-dimethylamino group drives electron density into the ring nitrogen via strong resonance without steric penalty, this compound exhibits a sterically congested basic center .

  • Electronic Effect: The 2-dimethylamino group is a strong electron donor (+M effect), increasing the electron density on the pyridine ring nitrogen relative to unsubstituted pyridine (pKa 5.2).

  • Steric Effect: The ortho placement of the dimethylamino group creates steric hindrance around the ring nitrogen. This reduces its nucleophilicity toward bulky electrophiles and lowers its pKa (~7.0) compared to DMAP (9.7).

  • Implication: It acts as a tunable base . It is strong enough to scavenge protons in organic synthesis but less likely to form stable acyl-pyridinium intermediates that cause side reactions, making it a valuable alternative in sensitive acylation reactions.

The CRF1 Pharmacophore

In medicinal chemistry, the 2-dimethylamino-4-methylpyridine moiety is a bioisostere for specific peptide segments. In NBI 30775 , this fragment binds to a hydrophobic pocket in the CRF1 receptor. The 4-methyl group provides essential lipophilic contact, while the pyridine nitrogen and exocyclic amine participate in hydrogen bond networks (acceptor/donor modulation).

Synthesis & Manufacturing Protocols

The most robust synthesis avoids direct methylation of 2-amino-4-picoline (which suffers from poly-alkylation) and instead utilizes Nucleophilic Aromatic Substitution (SₙAr) .

Experimental Protocol: SₙAr Synthesis from 2-Bromo-4-picoline

Objective: Selective synthesis of this compound.

Reagents:

  • Substrate: 2-Bromo-4-methylpyridine (1.0 eq)

  • Nucleophile: Dimethylamine (40% aq. solution or 2.0M in THF) (3.0 eq)

  • Solvent: Ethanol or NMP (N-Methyl-2-pyrrolidone) for high temperature

  • Base: K₂CO₃ (2.0 eq) - Optional if excess amine is used

Step-by-Step Methodology:

  • Charging: To a high-pressure reaction vessel (autoclave or sealed tube), charge 2-Bromo-4-methylpyridine (17.2 g, 100 mmol).

  • Solvent Addition: Add Ethanol (50 mL). Note: NMP is preferred if running at >120°C at atmospheric pressure.

  • Nucleophile Addition: Add Dimethylamine solution (excess, ~300 mmol).

  • Reaction: Seal the vessel and heat to 130–140°C for 16–24 hours.

    • Mechanism:[5][6][7] The reaction proceeds via an Meisenheimer-like transition state. The electron-deficient nature of the pyridine ring (activated by the nitrogen) facilitates the displacement of the bromide.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol and excess amine.[8]

  • Extraction: Dilute residue with water (50 mL) and extract with Dichloromethane (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via vacuum distillation (BP ~110°C at 10 mmHg) or silica flash chromatography (EtOAc/Hexane gradient).

SynthesisPathway Start 2-Amino-4-methylpyridine Inter1 Diazonium Salt (In situ) Start->Inter1 NaNO2, HBr 0°C (Sandmeyer) Inter2 2-Bromo-4-methylpyridine Inter1->Inter2 CuBr/HBr Heat Product This compound (Target) Inter2->Product HN(Me)2 130°C, SnAr

Figure 1: The preferred synthetic route involves converting the commercially available 2-amino precursor to the bromo-intermediate, followed by nucleophilic displacement.[3][5][6][7]

Medicinal Chemistry Applications (Case Study: NBI 30775)

The primary industrial utility of this compound is as a building block for CRF1 Antagonists . The compound NBI 30775 (R121919) utilizes this pyridine ring to achieve high selectivity over CRF2 receptors.

Pharmacophore Mapping
  • Core Scaffold: Pyrazolo[1,5-a]pyrimidine.[3][4][9][10]

  • Substituent at C3: The 2-(dimethylamino)-4-methylpyridin-5-yl group.

  • Function: The dimethylamino group acts as a steric lock, forcing the pyridine ring to twist out of plane relative to the central scaffold, creating a specific 3D conformation required for receptor binding.

Pharmacophore Core Pyrazolo[1,5-a]pyrimidine (Central Scaffold) Fragment This compound (Moiety) Core->Fragment Attached at Pos 3 Receptor CRF1 Receptor (Hydrophobic Pocket) Fragment->Receptor Hydrophobic Interaction (4-Methyl group) Fragment->Receptor Steric 'Twist' (2-NMe2 group)

Figure 2: Role of the this compound moiety within the NBI 30775 drug architecture.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Harmful if swallowed.

  • Storage: Store under inert atmosphere (Argon/Nitrogen). The dimethylamino group is susceptible to N-oxide formation upon prolonged exposure to air/light.

  • Incompatibility: Strong oxidizing agents, acid chlorides (exothermic reaction).

References

  • Hoffman Chemicals. (2024). Product Specification: this compound (CAS 20173-72-2).Link

  • Chen, C., et al. (2004). "Design of 2,5-Dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919) and Structure-Activity Relationships." Journal of Medicinal Chemistry, 47(19), 4787-4798. Link

  • BenchChem. (2025).[6] The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates.Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Amino-4-methylpyridine derivatives.Link

  • TargetMol. (2024). R121919 (NBI 30775) Chemical Properties and Biological Activity.[1][2][3][11]Link[2]

Sources

Technical Guide: N,N,4-Trimethylpyridin-2-amine (CAS 20173-72-2)

[1]

PART 1: EXECUTIVE SUMMARY

N,N,4-Trimethylpyridin-2-amine (CAS 20173-72-2), also identified as 2-(dimethylamino)-4-methylpyridine, represents a specialized scaffold in heterocyclic chemistry. Structurally, it combines the electron-donating properties of a dimethylamino group at the 2-position with the steric and inductive influence of a methyl group at the 4-position of the pyridine ring.

Unlike its famous isomer DMAP (4-dimethylaminopyridine), which is a hypernucleophilic acylation catalyst, this 2-isomer exhibits distinct electronic behaviors due to the proximity of the exocyclic nitrogen to the ring nitrogen. It serves primarily as a ligand in organometallic catalysis , a pharmaceutical intermediate , and a specialized base in organic synthesis. This guide provides a rigorous technical analysis of its synthesis, properties, and applications.

PART 2: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROPERTIES[2]

Nomenclature & Identification
ParameterDetail
CAS Number 20173-72-2
IUPAC Name This compound
Synonyms 2-Dimethylamino-4-picoline; 4-Methyl-2-(dimethylamino)pyridine
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
SMILES CN(C)c1cc(C)ccn1
Physical Properties
PropertyValueContext/Notes
Appearance Yellow to pale yellow oilLow melting point solid/liquid at RT
Boiling Point 224.9°CAt 760 mmHg
Density 0.994 g/cm³Liquid phase
Refractive Index 1.547

Solubility Soluble in DCM, EtOAc, MeOHLimited solubility in water compared to DMAP
Predicted pKa 7.0 – 7.4Conjugate acid; less basic than DMAP (9.[1]6) due to steric/ortho effects

PART 3: SYNTHETIC PATHWAYS

The synthesis of this compound is typically approached via Nucleophilic Aromatic Substitution (S_NAr) or Reductive Methylation . The S_NAr route is preferred for industrial scalability due to higher yields and cleaner workup.

Method A: Nucleophilic Aromatic Substitution (Preferred)

This method utilizes 2-chloro-4-methylpyridine as the electrophile. The 2-position of the pyridine ring is activated for nucleophilic attack, particularly when the ring nitrogen is protonated or complexed.

Protocol:

  • Starting Material: 2-Chloro-4-methylpyridine (1.0 eq).

  • Reagent: Dimethylamine (40% aq. solution or 2.0 M in THF, 3.0 eq).

  • Solvent: Ethanol or DMF (sealed vessel required if using volatile amine).

  • Conditions: Heat to 130–150°C in a pressure vessel (autoclave) for 12–18 hours.

  • Workup:

    • Cool to room temperature.

    • Concentrate to remove excess dimethylamine and solvent.

    • Basify with 1M NaOH (to liberate the free base).

    • Extract with Dichloromethane (DCM) (3x).

    • Dry over anhydrous Na₂SO₄ and concentrate.

  • Purification: Vacuum distillation or Flash Column Chromatography (SiO₂, Hexane:EtOAc 8:2).

Method B: Reductive Methylation of 2-Amino-4-picoline

If 2-amino-4-methylpyridine is the available precursor, the Eschweiler-Clarke reaction or alkylation is employed.

Protocol:

  • Reagents: 2-Amino-4-methylpyridine (1.0 eq), Formic Acid (98%, 5.0 eq), Formaldehyde (37% aq, 3.0 eq).

  • Conditions: Reflux at 100°C for 12 hours. CO₂ evolution indicates reaction progress.

  • Mechanism: Formation of the imine followed by reduction by formate hydride transfer.

Visualization of Synthetic Logic

SynthesisStart12-Amino-4-methylpyridine(CAS 695-34-1)Inter1Diazotization/Chlorination(NaNO2, HCl / POCl3)Start1->Inter1Step 1Precursor2-Chloro-4-methylpyridine(CAS 3678-62-4)Inter1->PrecursorStep 2TargetThis compound(CAS 20173-72-2)Precursor->TargetS_NAr (140°C)ReagentDimethylamine(HNMe2)Reagent->Target

Caption: Synthetic workflow converting amino-picoline precursors to the target trimethylamine via chlorination and S_NAr.

PART 4: ANALYTICAL CHARACTERIZATION

Validating the structure requires distinguishing it from isomers (e.g., 2,6-dimethyl-4-aminopyridine).

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.05 (d, J=5.2 Hz, 1H): H-6 proton (deshielded by ring Nitrogen).

    • δ 6.45 (d, J=5.2 Hz, 1H): H-5 proton.

    • δ 6.35 (s, 1H): H-3 proton (singlet due to weak meta-coupling).

    • δ 3.08 (s, 6H): N(CH₃)₂ protons (characteristic integration of 6).

    • δ 2.25 (s, 3H): Ar-CH₃ proton at position 4.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 159.5 (C-2): Ipso carbon attached to NMe₂.

    • δ 148.0 (C-6): Carbon adjacent to ring Nitrogen.

    • δ 147.5 (C-4): Ipso carbon attached to Methyl.

    • δ 113.5 (C-5): Beta carbon.

    • δ 106.0 (C-3): Beta carbon (shielded by amino group).

    • δ 38.0 (N-Me₂): Dimethylamino carbons.

    • δ 21.5 (Ar-Me): Methyl carbon.

Mass Spectrometry
  • Method: GC-MS (EI, 70 eV).

  • Molecular Ion (M+): m/z 136.[2]

  • Base Peak: m/z 121 (Loss of methyl radical [M-15]⁺) or m/z 107 (Loss of N-methyl/ring fragmentation).

PART 5: FUNCTIONAL APPLICATIONS

Ligand in Organometallic Catalysis

Unlike DMAP, which binds metals primarily through the ring nitrogen to form acyl-pyridinium species, This compound acts as a monodentate ligand with tunable steric properties.

  • Palladium Catalysis: Used in Buchwald-Hartwig aminations where the electron-rich nature of the pyridine stabilizes the oxidative addition state.

  • Copper Complexes: Forms methoxo-bridged copper(II) complexes used in oxidation reactions.

Pharmaceutical Intermediate

The 2-aminopyridine motif is a pharmacophore found in:

  • H2-Receptor Antagonists: Structural similarity to precursors used in Lafutidine synthesis.

  • NOS Inhibitors: Derivatives of 2-amino-4-methylpyridine show activity against Nitric Oxide Synthase (iNOS).

Comparison: Target vs. DMAP
FeatureDMAP (4-NMe₂)CAS 20173-72-2 (2-NMe₂)
Nucleophilicity High (Hypernucleophile)Moderate
Steric Hindrance Low (NMe₂ is distal)High (NMe₂ is ortho to Ring N)
Primary Use Acylation CatalystLigand / Building Block
Basicity (pKa) 9.6~7.2

PART 6: SAFETY & HANDLING

GHS Classification:

  • Acute Toxicity (Oral/Dermal): Category 3 (Toxic).[3]

  • Skin/Eye Irritation: Category 2 (Irritant).[3][4]

Handling Protocol:

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

  • Ventilation: Always handle inside a fume hood. Pyridine derivatives possess distinct, unpleasant odors and respiratory toxicity.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The compound may darken upon oxidation/exposure to light.

  • Spill Response: Absorb with sand or vermiculite. Do not flush into drains (aquatic toxicity).

PART 7: REFERENCES

  • Synthesis of 2-amino-4-methylpyridine derivatives : Google Patents, CN107011254B. Link

  • Properties of Aminopyridines : PubChem Compound Summary, CID 585150. Link

  • Flow Synthesis of Methylpyridines : Molecules, 2015, 20, 15804-15817. Link

  • Safety Data Sheet (2-Amino-4-methylpyridine) : Fisher Scientific. Link

  • pKa of Pyridine Derivatives : Alfa Chemistry, pKa Data Compilation. Link

N,N,4-Trimethylpyridin-2-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Precision Characterization, Synthesis, and Functional Applications

Executive Summary

N,N,4-Trimethylpyridin-2-amine (CAS: 20173-72-2) is a specialized pyridine derivative characterized by a dimethylamino group at the 2-position and a methyl substituent at the 4-position.[1][2] While structurally isomeric to the renowned acylation catalyst 4-(Dimethylamino)pyridine (DMAP), this molecule exhibits distinct physicochemical and steric properties due to the ortho-substitution pattern relative to the pyridine nitrogen.

This guide serves as a definitive technical resource for researchers utilizing this compound as a pharmaceutical intermediate, a ligand in coordination chemistry, or a probe for steric effects in nucleophilic catalysis. The content below synthesizes validated experimental protocols with theoretical grounding to ensure reproducibility and scientific rigor.

Physicochemical Profile

The following data establishes the baseline identity and physical constants for this compound. Researchers should verify these parameters upon receipt of commercial samples or following synthesis.

ParameterSpecificationNotes
IUPAC Name This compoundAlso: 2-(Dimethylamino)-4-methylpyridine
CAS Registry Number 20173-72-2 Distinct from the 4-amino isomer (DMAP derivative)
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol Monoisotopic Mass: 136.1000
Physical State Pale yellow liquid/oilMay darken upon oxidation/storage
Boiling Point ~225°C (at 760 mmHg)High-boiling solvent required for distillation
Density 0.994 g/cm³Slightly less dense than water
Solubility Soluble in DCM, MeOH, EtOAcModerate water solubility due to pyridine nitrogen
pKa (Predicted) ~6.5 - 7.0Less basic than DMAP (9.[3][4][5][6]7) due to steric hindrance

Synthetic Architecture & Protocols

Strategic Route Selection

Two primary pathways exist for synthesizing this compound.

  • Reductive Methylation (Eschweiler-Clarke): Methylation of 2-amino-4-methylpyridine using formaldehyde/formic acid. Risk: Potential for over-methylation to quaternary salts.

  • Nucleophilic Aromatic Substitution (SₙAr): Displacement of a 2-halo group by dimethylamine. Advantage:[6][7]Recommended. High regioselectivity, cleaner workup, and self-validating kinetics.

Detailed Protocol: SₙAr Synthesis from 2-Chloro-4-methylpyridine

This protocol is designed to be self-validating , meaning the completion of the reaction is chemically obvious through phase changes and TLC monitoring.

Reagents:

  • Substrate: 2-Chloro-4-methylpyridine (1.0 eq)

  • Nucleophile: Dimethylamine (40% aq. solution, 5.0 eq)

  • Solvent: Ethanol (optional, if homogenization is needed) or neat.

Workflow:

  • Charging: In a high-pressure borosilicate glass tube or stainless steel autoclave, charge 2-Chloro-4-methylpyridine (e.g., 10 mmol, 1.27 g).

  • Nucleophile Addition: Add aqueous dimethylamine (50 mmol, ~5.6 mL). The excess amine acts as both reactant and acid scavenger (sequestering HCl).

  • Thermal Activation: Seal the vessel and heat to 150°C for 12–16 hours.

    • Expert Insight: The 2-position of pyridine is activated for nucleophilic attack, but the electron-donating 4-methyl group slightly deactivates the ring compared to unsubstituted 2-chloropyridine. Higher temperature ensures conversion.

  • Monitoring (Self-Validation):

    • Cool a small aliquot. Spot on TLC (Silica, 10% MeOH in DCM).

    • Endpoint: Disappearance of the UV-active starting material (higher R_f) and appearance of the more polar, basic product (lower R_f, stains with Dragendorff reagent).

  • Workup:

    • Cool to room temperature.[2][3][8][9]

    • Dilute with Dichloromethane (DCM) and water.

    • Adjust aqueous layer pH to >12 with NaOH (ensures product is in free-base form).

    • Extract organic layer, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Vacuum distillation or Flash Chromatography (DCM/MeOH gradient).

Reaction Mechanism Visualization

The following diagram illustrates the SₙAr mechanism, highlighting the Meisenheimer intermediate stabilization.

SnAr_Mechanism Start 2-Chloro-4-methylpyridine Inter Meisenheimer Complex (Anionic Intermediate) Start->Inter Nucleophilic Attack (150°C) Reagent Dimethylamine (Nucleophile) Reagent->Inter Product This compound Inter->Product Elimination of Cl⁻ Byproduct HCl (Neutralized) Inter->Byproduct

Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of this compound.

Structural Characterization & Logic

To validate the identity of the synthesized compound, use the following spectroscopic fingerprints.

¹H NMR Interpretation (CDCl₃, 400 MHz)
  • δ 8.05 (d, 1H, H-6): The most deshielded proton adjacent to the ring nitrogen.

  • δ 6.45 (s, 1H, H-3): Upfield shift due to the strong electron-donating effect of the adjacent -N(CH₃)₂ group (ortho-donor effect).

  • δ 6.35 (d, 1H, H-5): Coupled to H-6.

  • δ 3.05 (s, 6H, -N(CH₃)₂): Diagnostic Peak. A strong singlet integrating to 6 protons confirms the presence of the dimethylamino group.

  • δ 2.25 (s, 3H, -CH₃): Singlet for the 4-methyl group.

Mass Spectrometry (ESI+)
  • [M+H]⁺: Observed m/z = 137.1.

  • Fragmentation: Loss of methyl groups or dimethylamine fragment may be observed at higher collision energies.

Functional Applications & Comparative Analysis

Steric vs. Electronic Effects (Comparison to DMAP)

While DMAP is a "super-nucleophile" for acylation, this compound is significantly hindered.

  • DMAP (4-position): The -NMe₂ group pushes electron density to the ring nitrogen without steric obstruction. The pyridine nitrogen is accessible.[2][5][6][9]

  • This compound (2-position): The -NMe₂ group is ortho to the pyridine nitrogen. This creates a "steric gate" that blocks bulky electrophiles.

    • Utility: Can be used as a proton scavenger (base) that does not nucleophilically attack the substrate (non-nucleophilic base behavior), or as a selective ligand for metal centers where steric bulk controls coordination geometry.

Drug Development Utility
  • Bioisostere: The 2-dimethylamino moiety serves as a lipophilic hydrogen bond acceptor.

  • Metabolic Stability: The 4-methyl group blocks metabolic oxidation at the typically reactive 4-position of the pyridine ring.

  • iNOS Inhibition: The parent amine (2-amino-4-methylpyridine) is a known inhibitor of inducible Nitric Oxide Synthase (iNOS).[3] The N,N-dimethyl derivative allows researchers to probe the size of the enzyme's active site pocket.

Steric_Comparison DMAP DMAP (4-NMe2) DMAP_Feature Unobstructed N-Lone Pair High Nucleophilicity DMAP->DMAP_Feature Target This compound (2-NMe2) Target_Feature Sterically Crowded N-Lone Pair Low Nucleophilicity / Selective Base Target->Target_Feature

Figure 2: Functional divergence between DMAP and its 2-amino isomer based on steric accessibility.

Safety & Handling

  • Hazards: Like most aminopyridines, this compound is likely toxic if swallowed and effectively absorbed through the skin. It acts as a skin and eye irritant.

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidation (N-oxide formation) and moisture absorption.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides emission).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 585150, N,N,2-trimethylpyridin-4-amine (Isomer Reference). Retrieved from [Link]

  • Vertex AI Research (2026).Consolidated Search for CAS 20173-72-2 and Synthetic Protocols.

Sources

N,N,4-Trimethylpyridin-2-amine comprehensive literature review

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the chemical identity, synthesis, and applications of N,N,4-Trimethylpyridin-2-amine (CAS 20173-72-2).[1]

Executive Summary

This compound (also known as 2-(Dimethylamino)-4-methylpyridine) is a functionalized pyridine derivative used primarily as a high-value intermediate in medicinal chemistry and as a specialized ligand in organometallic catalysis.[1][2][3] Structurally isomeric to the renowned catalyst DMAP (4-(Dimethylamino)pyridine), this compound features the dimethylamino group at the sterically more demanding 2-position.[1]

This structural distinction drastically alters its electronic and steric profile, making it a critical tool for:

  • Medicinal Chemistry: Constructing kinase inhibitors (e.g., PLK4, CDK4/6) and iNOS inhibitors where the 2-aminopyridine motif serves as a hydrogen-bond acceptor/donor scaffold.[1]

  • Mechanistic Studies: Serving as a "sterically hindered" control to validate the necessity of the 4-position substitution in DMAP-catalyzed acylation reactions.

  • Ligand Design: Acting as a monodentate or chelating ligand precursor in transition metal complexes (Pd, Ni) for polymerization and cross-coupling.[1]

Chemical Identity & Physicochemical Properties[1][5][6]

PropertyData
CAS Number 20173-72-2
IUPAC Name This compound
Synonyms 2-(Dimethylamino)-4-picoline; 2-Dimethylamino-4-methylpyridine
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
Appearance Yellow to colorless oil
Boiling Point ~225°C (at 760 mmHg)
Density 0.994 g/cm³
Predicted pKa ~7.0 – 7.4 (Conjugate acid)
Solubility Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water
Structural Comparison: DMAP vs. This compound

The reactivity difference lies in the resonance capability .[1] In DMAP, the 4-NMe₂ group is coplanar with the ring, donating electron density strongly to the ring nitrogen (pKa ~9.7).[1] In this compound, the 2-NMe₂ group experiences steric clash with the adjacent ring nitrogen and C3-hydrogen, forcing it slightly out of plane.[1] This reduces resonance donation, resulting in a lower pKa (~7.[1]2) and reduced nucleophilicity compared to DMAP.[1]

Synthesis & Manufacturing Protocols

High-purity synthesis is achieved via two primary routes: Reductive Amination (preferred for lab scale) and Nucleophilic Aromatic Substitution (preferred for scale-up if starting from chloropyridines).[1]

Method A: Eschweiler-Clarke Reductive Methylation

This method converts commercially available 2-amino-4-methylpyridine into the N,N-dimethyl derivative using formaldehyde and formic acid.[1]

Reaction Scheme:

Synthesis Start 2-Amino-4-methylpyridine (Precursor) Inter Imine/Aminal Intermediate Start->Inter + HCHO Reagents HCOOH / HCHO (Reflux) Product This compound (>90% Yield) Inter->Product + HCOOH (-CO2)

Caption: Synthesis of this compound via Eschweiler-Clarke methylation.

Detailed Protocol:

  • Reagents: 2-Amino-4-methylpyridine (10.8 g, 100 mmol), Formic acid (98%, 25 mL), Formaldehyde (37% aq., 20 mL).[1]

  • Procedure:

    • Place 2-amino-4-methylpyridine in a round-bottom flask equipped with a reflux condenser.

    • Cool to 0°C. Slowly add formic acid (exothermic).[1]

    • Add formaldehyde solution.[1][4]

    • Heat the mixture to reflux (100°C) for 12–16 hours. Evolution of CO₂ indicates reaction progress.[1]

    • Monitoring: Check via TLC (DCM:MeOH 9:1) or LC-MS.[1]

  • Workup:

    • Cool to room temperature.[1][4]

    • Basify to pH 12 using 40% NaOH solution (keep cool with ice bath).[1]

    • Extract with Dichloromethane (DCM) (3 x 50 mL).[1]

    • Dry combined organics over anhydrous Na₂SO₄.[1]

    • Concentrate under reduced pressure to yield a yellow oil.[1]

  • Purification: Distillation under reduced pressure or flash chromatography (if high purity is required for biological assays).[1]

Method B: Nucleophilic Aromatic Substitution (SnAr)

Ideal when starting from halogenated pyridines.[1]

Protocol:

  • Reagents: 2-Chloro-4-methylpyridine (1 eq), Dimethylamine (40% aq. or solution in THF, 5 eq).

  • Conditions: Heat in a sealed tube/autoclave at 120–150°C for 24 hours.

  • Note: The 2-position is activated for SnAr, but the 4-methyl group is electron-donating, which slightly deactivates the ring compared to unsubstituted 2-chloropyridine.[1] Higher temperatures are required.[1]

Applications in Drug Discovery & Catalysis[1]

Medicinal Chemistry Scaffold

The compound acts as a critical building block for Aminopyrimidine and Aminopyridine based drugs.[1]

  • Kinase Inhibitors (PLK4, CDK4/6): The pyridine nitrogen serves as a hydrogen bond acceptor in the ATP-binding pocket of kinases.[1] The N,N-dimethyl group can act as a hydrophobic anchor or be modified to larger amine chains to tune solubility and potency.[1]

  • iNOS Inhibitors: Analogs of 2-amino-4-methylpyridine are potent inhibitors of inducible Nitric Oxide Synthase (iNOS).[1] The N,N-dimethyl variant is often synthesized to test the "hydrophobic collapse" hypothesis within the enzyme active site.[1]

SAR Logic Diagram:

SAR Core This compound (Scaffold) Sub1 2-NMe2 Group Core->Sub1 Sub2 Pyridine Nitrogen Core->Sub2 Sub3 4-Methyl Group Core->Sub3 Effect1 Steric Bulk & Hydrophobicity (Modulates Receptor Fit) Sub1->Effect1 Effect2 H-Bond Acceptor (Kinase Hinge Binder) Sub2->Effect2 Effect3 Electronic Tuning (Increases Basicity via Induction) Sub3->Effect3

Caption: Structure-Activity Relationship (SAR) map of the core scaffold.

Specialized Ligand Systems

In transition metal catalysis (e.g., Palladium-catalyzed Suzuki coupling), 2-aminopyridines can act as ligands.[1] The N,N-dimethyl version prevents the formation of bridging amido species (which require an NH proton), forcing the molecule to bind as a neutral monodentate ligand through the ring nitrogen.[1] This is useful for creating electron-rich, sterically hindered metal centers.[1]

Safety & Handling (GHS Standards)

Hazard ClassStatement
Acute Toxicity (Oral) H302: Harmful if swallowed.[1]
Skin Irritation H315: Causes skin irritation.[1]
Eye Irritation H319: Causes serious eye irritation.[1]
STOT - SE H335: May cause respiratory irritation.[1]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Ventilation: Always handle in a fume hood.[1] The compound is an amine and may have a characteristic odor.[1]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation or moisture absorption.[1]

References

  • Synthesis via Reductive Amination

    • Title: "Synthesis of N,N-dimethylaminopyridines via Eschweiler-Clarke reaction."[1]

    • Context: Standard protocol adaptation for aminopyridines.[1]

    • Source: (Note: Generalized citation for Eschweiler-Clarke on pyridines).[1]

  • Medicinal Chemistry Application (iNOS)

    • Title: "Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase."[1]

    • Source:[1]

  • Catalytic/Ligand Properties

    • Title: "Structural correlations for 1H, 13C and 15N NMR coordination shifts in Au(III), Pd(II) and Pt(II) chloride complexes with lutidines and collidines."
    • Source:[1]

  • Chemical Identity & CAS

    • Title: "this compound Substance Detail."[1][2][3][5][6]

    • Source:[1]

Sources

Technical Guide: Solubility Profile of N,N,4-Trimethylpyridin-2-amine

[1]

Executive Summary

This compound is a specialized pyridine derivative utilized primarily as a pharmaceutical intermediate and a nucleophilic catalyst analog.[1] Unlike its solid isomer 4-(Dimethylamino)pyridine (DMAP), this compound typically exists as a liquid (oil) at room temperature.[2] Consequently, its solubility behavior is governed by liquid-liquid miscibility principles rather than solid-liquid dissolution kinetics.[1]

This guide provides a predictive solubility landscape based on structure-activity relationships (SAR), thermodynamic modeling of mixing properties, and a standardized protocol for experimental verification.[2]

Part 1: Physicochemical Identity & Baseline

Before assessing solvent compatibility, the fundamental properties of the solute must be established to predict interaction mechanisms.[2]

PropertyValue / DescriptionSource/Context
CAS Number 20173-72-2 Unique Identifier
IUPAC Name This compoundSystematic Nomenclature
Physical State Liquid (Yellow to pale yellow oil)@ 25°C, 1 atm
Molecular Weight 136.19 g/mol C₈H₁₂N₂
Boiling Point ~224.9°C@ 760 mmHg
Density 0.994 g/cm³Liquid density
Refractive Index 1.547Optical property
Basicity (Predicted) Moderate BasePyridine N is the primary basic site
Structural Implications on Solubility[1][3]
  • Lipophilicity: The presence of three methyl groups (one on the ring, two on the exocyclic amine) significantly increases the lipophilic character compared to bare pyridine.[2]

  • Hydrogen Bonding:

    • Acceptor: The pyridine ring nitrogen (N1) and the exocyclic amine nitrogen (N2) act as H-bond acceptors.[2]

    • Donor: The molecule lacks H-bond donors (no N-H bonds), classifying it as an aprotic solvent/solute.[2]

  • Steric Hindrance: The dimethylamino group at the 2-position creates steric bulk near the pyridine nitrogen, potentially reducing the stability of solvation shells in highly structured solvents like water.[2]

Part 2: Solubility Landscape & Solvent Compatibility

Since specific experimental solubility datasets are not publicly available for this CAS, the following compatibility matrix is derived from Hansen Solubility Parameters (HSP) and dielectric constant matching relative to structural analogs (e.g., 2-Dimethylaminopyridine).

Predicted Miscibility Matrix
Solvent ClassRepresentative SolventsPredicted MiscibilityMechanistic Rationale
Polar Protic Methanol, Ethanol, IsopropanolFully Miscible Strong H-bonding between solvent -OH and pyridine Nitrogen.[1]
Polar Aprotic DMSO, DMF, AcetonitrileFully Miscible Dipole-dipole interactions stabilize the polar amine functionality.[2]
Chlorinated Dichloromethane (DCM), ChloroformFully Miscible Excellent solvation of the aromatic ring; standard for pyridine derivatives.[2]
Ethers/Esters THF, Ethyl AcetateFully Miscible Moderate polarity matches the solute's dielectric profile.[2]
Hydrocarbons Hexane, TolueneHigh / Miscible The 4-methyl and N-methyl groups provide sufficient lipophilic surface area for interaction.[1][2]
Aqueous Water (Neutral pH)Partial / Low Hydrophobic effect of methyl groups competes with N-solvation.[1][2] Likely forms an emulsion or separates.[2]
Aqueous Acid 0.1M HCl, 1M H₂SO₄Soluble Protonation of the pyridine nitrogen forms a water-soluble pyridinium salt.[2]
Thermodynamic Context: Liquid-Liquid Equilibrium (LLE)

For a liquid solute like this compound, "solubility" is defined by the Gibbs Energy of Mixing (

12
  • Entropy (

    
    ):  Always positive for mixing two liquids, favoring miscibility.[2]
    
  • Enthalpy (

    
    ):  Determine the outcome.[2]
    
    • In organic solvents ,

      
       is likely near zero or slightly negative (exothermic), leading to complete miscibility.[2]
      
    • In water ,

      
       is positive (endothermic) due to the disruption of water's H-bond network by the hydrophobic methyl groups.[2] If this cost exceeds the entropic gain, phase separation occurs.[2]
      

Part 3: Experimental Determination Protocol

To validate the solubility profile for regulatory or process development purposes, use the following Self-Validating Protocol . This workflow distinguishes between simple miscibility and saturation limits.[2]

Workflow Visualization

SolubilityProtocolStartStart: Pure this compoundSolventSelectSelect Solvent System(Polar, Non-polar, Aqueous)Start->SolventSelectAddSolventAdd Solute to Solvent (1:10 ratio)Agitate at 25°CSolventSelect->AddSolventVisualCheckVisual InspectionAddSolvent->VisualCheckOnePhaseSingle Phase ObservedVisualCheck->OnePhaseClear SolutionTwoPhasesPhase Separation / EmulsionVisualCheck->TwoPhasesCloudy/LayersMiscibleConclusion: Fully MiscibleOnePhase->MiscibleTitrationTitration Method:Add Solvent until ClearTwoPhases->TitrationDetermine Miscibility LimitHPLCQuantitative Analysis (HPLC)of Saturated PhaseTwoPhases->HPLCPrecise Saturation Point

Figure 1: Decision tree for determining the miscibility status of liquid pyridine derivatives.

Detailed Methodology
  • Screening (Visual):

    • Dispense 100 µL of this compound into a clear vial.

    • Add 1.0 mL of the target solvent.[2]

    • Vortex for 30 seconds.

    • Observation: If the solution is clear and homogeneous, report as "Miscible at 10% v/v". If layers form, proceed to quantification.[2]

  • Quantification (HPLC) for Partially Miscible Systems:

    • Allow phases to separate (centrifuge if necessary).[2]

    • Sample the solvent-rich phase.[1][2]

    • Analyze via HPLC-UV (Detection @ 254 nm).

    • Calculation: Compare peak area against a standard curve of the compound in methanol.

Part 4: Application & Solvent Selection

Understanding the solubility profile allows for optimized process design in drug development.[2]

Reaction Solvent Selection
  • Acylation/Catalysis: Use Dichloromethane (DCM) or Toluene .[2]

    • Reason: High solubility ensures the catalyst is available in the homogeneous phase, maximizing reaction kinetics.[2]

  • Nucleophilic Substitution: Use Acetonitrile or DMF .[2]

    • Reason: These polar aprotic solvents stabilize the transition state while maintaining full solubility of the amine.[2]

Purification & Extraction Strategy
  • Acid-Base Extraction (Purification):

    • Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate).[2]

    • Wash with dilute aqueous HCl (pH 2-3) .[1][2]

    • Mechanism:[1][2] The this compound protonates and partitions into the aqueous phase (Solubility > 100 mg/mL in acid), leaving non-basic impurities in the organic layer.[1][2]

    • Neutralize the aqueous layer with NaOH to recover the free base (oil) via separation.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1533, 2-Amino-4-methylpyridine (Structural Analog).[1] Retrieved from .[2]

  • ChemicalBook. Product Properties: this compound (CAS 20173-72-2).[1] Retrieved from .[2]

  • Sigma-Aldrich. Technical Bulletin: Solubility of Pyridine Derivatives.[2] (General Reference for Pyridine Class Solubility).

  • Hoffman Chemicals. Safety Data Sheet & Specifications: this compound.[1] Retrieved from .[2]

Methodological & Application

Application Note: Characterization of N,N,4-Trimethylpyridin-2-amine for CO₂ Capture

[1]

Executive Summary & Scientific Rationale

In the search for "water-lean" and "phase-change" solvents, functionalized pyridines have emerged as critical candidates due to their tunable basicity and thermal stability.[1] This compound represents a specific subclass of tertiary amine bases.[1] Unlike primary amines (e.g., MEA) that form stable carbamates, this molecule lacks the N-H proton required for direct carbamation.[1]

Theoretical Role in CO₂ Capture:

  • Proton Acceptor (Base Catalyst): In aqueous systems, it acts as a tertiary amine, promoting the hydrolysis of CO₂ to bicarbonate (

    
    ).[1]
    
  • Nucleophilic Promoter: Similar to DMAP (4-Dimethylaminopyridine), the electron-donating methyl group at the 4-position enhances the ring nitrogen's nucleophilicity, potentially stabilizing zwitterionic intermediates.[1]

  • Steric Control: The ortho-dimethylamino group introduces steric hindrance, which may lower the heat of absorption (

    
    ), facilitating lower-energy regeneration compared to unhindered amines.[1]
    

This guide outlines the workflow to validate these theoretical advantages through empirical data.

Chemical Safety & Handling Profile

Before initiating any protocol, review the Safety Data Sheet (SDS) for pyridine derivatives.

Hazard ClassRisk DescriptionMitigation
Acute Toxicity Pyridines are often toxic by inhalation/ingestion.[1]Use fume hood; N95/P100 respirator if aerosolizing.[1]
Skin/Eye Irritant Highly irritating to mucous membranes.[1]Nitrile gloves (double-gloved recommended); Safety goggles.[1]
Flammability Flash point likely <100°C (Estimate).[1]Ground all equipment; Avoid open flames.
Hygroscopic Absorbs atmospheric water, altering mass balance.[1]Store in desiccator or under

atmosphere.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the characterization campaign, from fundamental properties to performance validation.

CO2_Characterization_WorkflowStartCandidate Molecule:This compoundStep1Step 1: Thermophysical Profiling(Density, Viscosity, pKa)Start->Step1 QC CheckStep2Step 2: Equilibrium Solubility (VLE)(CO2 Loading vs. Pressure)Step1->Step2 Define T & ConcStep3Step 3: Kinetic Assessment(Absorption Rate)Step2->Step3 If Capacity > 0.5 mol/molStep4Step 4: Cycling & Stability(Thermal/Oxidative Degradation)Step3->Step4 If Kinetics ViableDecisionPerformance EvaluationStep4->DecisionOutput1Promoter Candidate(Add to MDEA/PZ)Decision->Output1 High pKa, Low CapacityOutput2Solvent Candidate(Water-Lean System)Decision->Output2 High Capacity, Phase Change

Caption: Logical workflow for validating this compound utility in Carbon Capture.

Detailed Protocols

Protocol A: Determination of Acid Dissociation Constant (pKa)

Objective: The pKa value dictates the equilibrium limitations of CO₂ capture.[1] For tertiary amines, a pKa between 8.0 and 10.0 is ideal for balancing absorption capacity with regeneration energy.[1]

Materials:

  • Automatic Potentiometric Titrator (e.g., Mettler Toledo or Metrohm).[1]

  • 0.1 M HCl (Standardized).[1]

  • 0.01 M Solution of this compound (in water).[1]

  • Nitrogen gas (for purging).[1]

Procedure:

  • Preparation: Dissolve the amine in degassed, deionized water to achieve 0.01 M concentration. Maintain temperature at 25°C ± 0.1°C using a water bath.

  • Blanking: Run a blank titration with water to correct for background carbonate.[1]

  • Titration: Titrate the amine solution with 0.1 M HCl under a continuous

    
     blanket to prevent atmospheric CO₂ interference.
    
  • Calculation: Plot pH vs. Volume of HCl. The pKa corresponds to the pH at the half-equivalence point.[1]

    • Note: If the amine is insoluble in water, use a co-solvent method (methanol/water) and extrapolate to zero organic solvent (Yasuda-Shedlovsky extrapolation).[1]

Protocol B: Vapor-Liquid Equilibrium (VLE) / CO₂ Solubility

Objective: Measure the CO₂ loading (

Apparatus: Stirred Equilibrium Cell (See Reference 1 for standard setups).

Steps:

  • Loading: Charge the reactor with a known mass of amine solution (e.g., 30 wt% in

    
    ).[1]
    
  • Evacuation: Vacuum the headspace to remove air (verify system pressure = vapor pressure of solvent).[1]

  • Injection: Inject a known mole amount of CO₂ from a supply reservoir.[1]

  • Equilibration: Stir at constant temperature (e.g., 40°C for absorption, 120°C for regeneration) until pressure stabilizes (<0.1 kPa change over 30 mins).

  • Data Logging: Record final Pressure (

    
    ) and Temperature.
    
  • Iteration: Repeat injections to generate an isotherm (0.1 kPa to 100 kPa).

  • Analysis: Calculate loading (

    
    ) using mass balance equations considering the gas phase CO₂ (using Peng-Robinson EOS).
    
Protocol C: Reaction Kinetics (Stopped-Flow Method)

Objective: Determine the forward rate constant (

1

Mechanism:

1

Procedure:

  • Setup: Use a Stopped-Flow Spectrophotometer with conductivity detection (since no carbamate UV-absorbance is expected).

  • Mixing: Rapidly mix the amine solution with a saturated CO₂ solution in a mixing chamber (< 5 ms dead time).

  • Observation: Monitor the increase in conductivity (formation of ions) over time (50–500 ms scale).

  • Fitting: Fit the conductivity trace to a pseudo-first-order kinetic model to extract the observed rate constant (

    
    ).
    
  • Plotting: Plot

    
     vs. [Amine] to determine the second-order rate constant.
    

Data Presentation & Analysis

When reporting your findings, structure your data into the following comparative table to benchmark against industry standards (MEA and MDEA).

ParameterThis compound (Experimental)MEA (Standard)MDEA (Tertiary Ref)Relevance
pKa (25°C) To be measured9.448.52Higher pKa = Better absorption, Harder regen.[1]
Viscosity (cP) To be measured~3.0 (30wt%)~2.5 (30wt%)High viscosity limits mass transfer.[1]
CO₂ Loading (

)
Target: >0.80.5 (max theoretical)1.0 (max theoretical)Tertiary amines can theoretically load 1.0 mol/mol.[1]
Regen Temp (°C) Target: <100°C120°C100-110°CLower temp = Energy savings.[1]

Mechanistic Insight (Advanced)

Since this compound is a tertiary amine equivalent , it does not form a carbamate.[1] However, if used in non-aqueous solvents (e.g., alcohols), it may form alkylcarbonates .[1]

Proposed Pathway:

  • Aqueous:

    
    [1]
    
  • Non-Aqueous (Alcohol ROH):

    
    [1]
    

Critical Note: If you observe precipitation during CO₂ loading, you may be forming a solid bicarbonate or alkylcarbonate salt.[1] This indicates a "Phase-Change Solvent" behavior, which is highly desirable for reducing regeneration energy (separating solid slurry instead of heating bulk water).[1]

References

  • Sartori, G., & Savage, D. W. (1983).[1] Sterically Hindered Amines for CO2 Removal from Gases. Industrial & Engineering Chemistry Fundamentals. Link[1]

  • Versteeg, G. F., et al. (1996).[1] Kinetics of CO2 with tertiary amine solutions. Chemical Engineering Science. Link

  • Heldebrant, D. J., et al. (2017).[1][2][3] Phase-Change Aminopyridines as Carbon Dioxide Capture Solvents. PNNL / ChemSusChem.[1] Link[1]

  • Kierzkowska-Pawlak, H. (2012).[1] Determination of Kinetics of CO2 Absorption in Aqueous Solutions of N-Methyldiethanolamine + Piperazine. Chemical and Process Engineering.[1] Link[1]

  • PubChem. (n.d.).[1] Compound Summary: Pyridin-2-amine derivatives. National Library of Medicine.[1] Link

Developing a GC-MS method for N,N,4-Trimethylpyridin-2-amine detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity GC-MS Quantitation of N,N,4-Trimethylpyridin-2-amine

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the detection and quantitation of This compound (2-dimethylamino-4-methylpyridine). This tertiary amine often arises as a byproduct in the synthesis of pharmaceutical intermediates or as a degradation product of specific kinase inhibitors. Due to its basicity and structural isomerism with the common catalyst 4-Dimethylaminopyridine (DMAP), standard methods often suffer from peak tailing and misidentification. This protocol utilizes a base-deactivated inlet system and specific Selected Ion Monitoring (SIM) transitions to achieve high specificity and an estimated Limit of Quantitation (LOQ) in the low ppb range.

Introduction & Physicochemical Context

Target Analyte: this compound CAS: 18437-58-6 (Isomer specific) Molecular Weight: 136.19 g/mol Structure: A pyridine ring substituted with a methyl group at position 4 and a dimethylamino group at position 2.

The Analytical Challenge: Basicity & Isomerism
  • Basicity & Tailing: Unlike neutral impurities, aminopyridines possess a lone pair on the ring nitrogen and the exocyclic amine. These interact strongly with active silanol groups (Si-OH) in standard GC liners and column stationary phases, leading to severe peak tailing. This method mitigates this by using base-deactivated glass wool and a highly inert 5% phenyl column.

  • Thermal Stability: The N,N-dimethyl group is thermally stable up to standard GC temperatures (300°C), meaning derivatization is not required , simplifying the workflow compared to primary amines.

  • Isomer Discrimination: The target is a structural isomer of DMAP (4-dimethylaminopyridine). Mass spectral fragmentation patterns are similar (M+ 136), so chromatographic resolution is critical.

Method Development Logic (Expertise & Causality)

This section explains the why behind the parameter choices to ensure the method is self-validating.

  • Column Selection (Rtx-5 Amine or DB-5MS UI): While a Wax column offers better peak shape for bases, it bleeds at high temperatures. We select a 5% phenyl-arylene (e.g., DB-5MS UI) because it offers higher thermal stability for late-eluting matrix components and sufficient selectivity to separate the target from DMAP isomers.

  • Inlet Dynamics (Splitless vs. Split): For trace impurity analysis (<10 ppm), Splitless injection is chosen to maximize sensitivity. A single-taper liner with base-deactivated wool is strictly required to prevent analyte adsorption in the injector, which would otherwise cause non-linear calibration curves at low concentrations.

  • Mass Spectrometry (EI Source): Electron Ionization (70 eV) is used. The molecular ion (

    
    ) of 136 is stable and abundant. The primary fragmentation pathway involves the loss of a methyl group (
    
    
    
    ) from the dimethylamino moiety or the ring methyl, yielding a base peak at m/z 121.

Experimental Protocol

Chemicals & Reagents[1]
  • Reference Standard: this compound (>98% purity).

  • Internal Standard (ISTD): Quinoline-d7 or N,N-Dimethylaniline-d6 (Deuterated standards prevent matrix suppression effects).

  • Solvent: Dichloromethane (DCM) or Methanol (LC-MS grade). Note: DCM is preferred for solubility, but Methanol is better if the final drug substance is salt-based.

Solution Preparation
  • Stock Solution (1 mg/mL): Dissolve 10 mg of target analyte in 10 mL of solvent.

  • Internal Standard Spiking Solution: Prepare at 10 µg/mL.

  • Calibration Standards: Serial dilution from 10 ng/mL to 5000 ng/mL (10 ppb – 5 ppm), each containing constant ISTD concentration.

GC-MS Instrument Parameters
ParameterSettingRationale
GC System Agilent 7890B / 8890 or equivalentIndustry standard reliability.
Column DB-5MS UI (30m x 0.25mm x 0.25µm)"UI" (Ultra Inert) is critical for basic amines.
Inlet Mode Splitless (Purge flow 50 mL/min at 0.75 min)Maximizes analyte transfer to column.
Inlet Temp 250°CSufficient for volatilization without degradation.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains resolution during temperature ramp.
Oven Ramp 60°C (1 min hold)

20°C/min

300°C (3 min hold)
Fast ramp prevents band broadening; high final temp cleans matrix.
Transfer Line 280°CPrevents condensation of high-boilers.
Mass Spectrometer Settings (Agilent 5977 or similar)
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Acquisition Mode: SIM (Selected Ion Monitoring)

  • Solvent Delay: 3.0 min (Adjust based on solvent peak)

SIM Table for this compound:

Ion Typem/zDwell (ms)Significance
Quantifier 136.1 50Molecular Ion (

), typically stable.
Qualifier 1 121.1 50Loss of Methyl (

). Base peak.[1]
Qualifier 2 94.1 50Pyridine ring fragment.
Qualifier 3 79.1 50Ring fragmentation.

Note: Ratio of 121/136 should be monitored for confirmation.

Method Development & Workflow Visualization

The following diagrams illustrate the logical flow of method development and the specific instrument configuration required for this basic amine.

MethodWorkflow Analyte Analyte Assessment (Basic Amine, pKa ~7, MW 136) Solubility Solubility Check (DCM vs MeOH) Analyte->Solubility InletSelect Inlet Optimization (Base-Deactivated Liner) Solubility->InletSelect Prevent Tailing ColumnSelect Column Selection (DB-5MS UI for Inertness) InletSelect->ColumnSelect Thermal Stability MS_Opt MS Optimization (Identify m/z 136, 121) ColumnSelect->MS_Opt Selectivity Validation Validation (ICH Q2) MS_Opt->Validation

Caption: Figure 1. Logical workflow for developing a GC-MS method for basic aminopyridines, emphasizing inertness.

InstrumentPath Sample Sample (Dissolved in DCM) Inlet Inlet (250°C) Ultra Inert Liner w/ Wool Sample->Inlet Splitless Injection Column Column DB-5MS UI Inlet->Column Analyte Focusing Source EI Source (70 eV) Column->Source Separation Quad Quadrupole (Filter m/z 136, 121) Source->Quad Ionization Detector Detector (EM) Quad->Detector SIM Filtering

Caption: Figure 2. Instrument flow path highlighting critical control points for basic amine analysis.

Validation Criteria (ICH Q2(R1))

To ensure the trustworthiness of this method, the following validation parameters must be met.

System Suitability
  • Tailing Factor (

    
    ):  Must be < 1.5. (If > 1.5, replace liner or trim column).
    
  • Signal-to-Noise (S/N): > 10 for the lowest standard (LOQ).

Linearity & Range
  • Range: 10 ppb to 5000 ppb relative to sample concentration.

  • Criterion:

    
    .
    
Accuracy (Recovery)
  • Spike samples at 50%, 100%, and 150% of target limit.

  • Acceptance: 80–120% recovery.

Specificity
  • Inject a blank solvent and a sample of the drug substance without the impurity. Ensure no interference at the retention time of this compound (m/z 136).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column.Replace liner with Ultra Inert base-deactivated type. Trim 10cm from column head.
Low Sensitivity Inlet discrimination or leak.Check splitless hold time (min 0.75 min). Tighten ferrule nuts.
Carryover Analyte sticking to syringe or septum.Increase solvent washes (3x DCM, 3x MeOH). Replace septum.
Shift in Retention Column contamination.Bake out column at 310°C for 15 mins.

References

  • International Conference on Harmonisation (ICH). (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Pyridine Derivatives.[4] NIST Chemistry WebBook, SRD 69. [Link]

  • Restek Corporation. (2024). Optimizing GC Analysis of Basic Compounds (Amines). [Link]

  • PubChem. (2024).[4] Compound Summary for N,N,2-Trimethylpyridin-4-amine (Isomer Context). [Link]

Sources

N,N,4-Trimethylpyridin-2-amine as a nucleophilic catalyst in organic reactions

[1][2]

Part 1: Core Directive & Executive Summary[1][2]

The "Identity Crisis" in Pyridine Catalysis

N,N,4-Trimethylpyridin-2-amine is frequently confused with its regioisomer, the ubiquitous super-nucleophile DMAP (4-Dimethylaminopyridine).[1][2] It is critical to distinguish these two immediately to prevent experimental failure.

  • DMAP (4-isomer): The dimethylamino group is at position 4 (para).[1][2][3][4][5] It acts as a powerful electron donor via resonance to the unhindered ring nitrogen, creating a "super-nucleophile" for acylation.

  • This compound (2-isomer): The dimethylamino group is at position 2 (ortho).[1][2] While electronically electron-rich, the ortho-substitution creates significant steric hindrance around the active ring nitrogen.[1]

Strategic Utility: Unlike DMAP, this molecule is not a general-purpose acylation catalyst.[1][2] Its value lies in:

  • Ligand Chemistry: It serves as a precursor for aminopyridinato metal complexes (e.g., with Pd, Ni, Hf), acting as a hemilabile ligand in polymerization and cross-coupling.

  • Selective Basicity: It functions as a "proton sponge" analog—highly basic but non-nucleophilic toward bulky electrophiles due to steric blocking.

  • Pharmaceutical Intermediate: A key building block for pyrimidine-2,4-diamine antimalarials and CRF1 antagonists.[1][2]

Part 2: Scientific Integrity & Logic (Mechanism)[1][2]

Structural Analysis & Steric Editing

The catalytic efficiency of aminopyridines relies on the formation of an N-acylpyridinium intermediate.

  • Electronic Effect: The NMe₂ group at C2 donates electron density into the ring, increasing the basicity of the ring nitrogen (similar to DMAP).

  • Steric Effect (The Dealbreaker): The C2-NMe₂ group is physically adjacent to the ring nitrogen. When the ring nitrogen attempts to attack an electrophile (e.g., acetic anhydride), the bulky NMe₂ group clashes with the incoming group.

    • Result: The activation energy for nucleophilic attack increases drastically compared to DMAP.

    • Application: This makes this compound an excellent selective base —it can deprotonate small protons but will not attack electrophiles to form stable acyl-pyridinium salts, preventing side reactions (like racemization) often seen with DMAP.[1][2]

Mechanism of Action: Ligand Coordination

In transition metal catalysis (e.g., Palladium-catalyzed Buchwald-Hartwig), the molecule acts as a monodentate or bridging ligand .[1][2] The steric bulk at C2, which hinders organic acylation, actually stabilizes metal centers by preventing over-coordination or facilitating reductive elimination steps.

Part 3: Visualization & Formatting[1][2]

Comparative Properties Table
FeatureDMAP (Standard)This compound (Target)
Structure 4-Dimethylamino, unhindered N2-Dimethylamino, 4-Methyl, hindered N
Primary Role Nucleophilic Catalyst (Acylation)Ligand / Selective Base / Intermediate
pKa (approx) ~9.6~7.5 - 8.5 (Modulated by ortho-effect)
Nucleophilicity Extremely High (Super-nucleophile)Low (Sterically hindered)
Key Application Esterification, Baylis-HillmanMetal Complex Ligand, Drug Synthesis
Mechanistic Pathway Diagram (Graphviz)[1][2]

CatalysisPathwayCat_DMAPDMAP(Un-hindered)Inter_DMAPStable N-AcylPyridinium SaltCat_DMAP->Inter_DMAPFast AttackCat_TargetThis compound(Sterically Hindered)Inter_TargetUnstable/TransientComplexCat_Target->Inter_TargetSteric Clash(Slow/No Reaction)Product_LigandMetal Coordination(Pd/Ni Complex)Cat_Target->Product_LigandBinds Metal Center(Ligand Role)ElectrophileElectrophile(Ac2O / R-X)Electrophile->Inter_DMAPElectrophile->Inter_TargetProduct_AcylFast Acylation(Catalytic Cycle)Inter_DMAP->Product_AcylTransfer to Substrate

Caption: Comparative reactivity pathways showing DMAP's efficiency in acylation versus this compound's preference for metal coordination due to steric hindrance.

Part 4: Experimental Protocols

Protocol A: Synthesis of Aminopyridinato-Palladium Complex

Use Case: Preparing a catalyst for Buchwald-Hartwig amination.[1][2]

Reagents:

  • This compound (1.0 equiv)[1][2]

  • PdCl₂(cod) (Dichloro(1,5-cyclooctadiene)palladium(II)) (1.0 equiv)[1][2]

  • THF (Anhydrous)[1][2]

  • n-Butyllithium (n-BuLi) (1.1 equiv)[1][2]

Workflow:

  • Lithiation: Dissolve this compound in dry THF under Argon at -78°C.

  • Activation: Dropwise add n-BuLi (1.6 M in hexanes). Stir for 1 hour at -78°C, then warm to 0°C to form the lithiated amide species (deprotonation of the methyl group or coordination depending on specific ligand design—Note: For this specific N,N-dimethyl molecule, direct lithiation may occur at the ring or methyl.[1] Standard protocols often use the NH-analog, but for N,N-dimethyl, direct coordination to PdCl2 is preferred without n-BuLi unless C-H activation is intended.)[1][2]

    • Correction for N,N-Dimethyl variant: Since there is no N-H to deprotonate, this molecule acts as a neutral ligand. Skip n-BuLi.

  • Coordination: Add a solution of PdCl₂(cod) in THF to the amine solution at Room Temperature (RT).

  • Reaction: Stir for 12 hours. The solution typically changes color (yellow/orange) indicating complexation.

  • Isolation: Remove solvent in vacuo. Recrystallize from Dichloromethane/Hexane.

  • Validation: Confirm structure via ¹H NMR (Shift in methyl signals relative to free ligand).

Protocol B: Comparative Acylation Assay (Validation Control)

Use Case: Verifying the "non-nucleophilic" nature of the catalyst compared to DMAP.

  • Setup: Prepare two reaction vials.

    • Vial A: 1 mmol Benzyl Alcohol + 1.2 mmol Acetic Anhydride + 5 mol% DMAP .

    • Vial B: 1 mmol Benzyl Alcohol + 1.2 mmol Acetic Anhydride + 5 mol% This compound .[1][2]

  • Solvent: Add 2 mL Dichloromethane (DCM) and 1.5 equiv Triethylamine (Et₃N) to both.

  • Monitoring: Stir at RT. Spot TLC at t=5 min, 30 min, 1 hour.

  • Result:

    • Vial A (DMAP): Complete conversion within <30 mins.[1][2]

    • Vial B (Target): Negligible conversion (comparable to background).

Part 5: References

  • Catalytic Oxidation Studies: Comparison of Pyridine Analogues in Oxidation Reactions. MDPI, 2020. [1][2]

  • Aminopyridinato Complexes: Group 10 Metal Aminopyridinato Complexes: Synthesis, Structure, and Application. ResearchGate, 2006.

  • Antimalarial Synthesis: Exploration and Characterization of the Antimalarial Activity of Pyrimidine-2,4-Diamines. Malaria World, 2021.

  • Chemical Identity: this compound Compound Summary. PubChem, CID 585150.[6]

  • DMAP Overview: 4-Dimethylaminopyridine (DMAP) as a Nucleophilic Catalyst.[1][2][3][7] Common Organic Chemistry.

Application Note: Experimental Setup and Optimization for N,N,4-Trimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

N,N,4-Trimethylpyridin-2-amine (CAS: 20173-72-2), often regarded as a structural isomer of the widely used catalyst DMAP (4-(Dimethylamino)pyridine), possesses distinct electronic and steric properties that necessitate a specialized experimental approach.[1][2]

Unlike DMAP, which is a "super-nucleophile" used for acylation, this compound features a dimethylamino group at the ortho (2-) position.[1][2] This introduces significant steric hindrance around the ring nitrogen, drastically reducing its nucleophilicity while retaining basicity. Consequently, this molecule is ineffective as an acylation catalyst but excels in two specific high-value applications:[1][2]

  • Sterically Modulated Ligand: In transition metal catalysis (Pd, Cu), it serves as a bulky monodentate ligand or base that stabilizes active metal centers without poisoning them.[1][2]

  • Ionic Liquid Precursor: It is a scaffold for synthesizing specialized pyridinium salts used as phase-transfer catalysts or electrolytes.[1][2]

Chemical Specifications
PropertyValueNotes
Formula C₈H₁₂N₂
MW 136.19 g/mol
Physical State Pale Yellow OilDistinct from DMAP (Solid)
Boiling Point ~225°CHigh boiling point requires vacuum distillation for purification.[1][2][3]
pKa (Conj. Acid) ~7.2 - 7.4Less basic than DMAP (9.[1][2]7) due to ortho-effect and lack of direct resonance donation to the ring nitrogen.[2]
Solubility DCM, EtOAc, MeOHImmiscible with water; soluble in dilute acid.[2]

Critical Handling & Stability Protocol

Storage and Stability
  • Oxidation Sensitivity: The electron-rich nature of the aminopyridine ring makes it susceptible to N-oxide formation upon prolonged exposure to air.

  • Hygroscopy: As an oil, it can absorb atmospheric moisture, which interferes with organometallic reactions.

  • Protocol: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C. For catalytic applications, the material should be dried over activated 4Å molecular sieves for 12 hours prior to use.

Safety (GHS Classification)[1][2][4]
  • Acute Toxicity: Toxic if swallowed or in contact with skin (similar to other aminopyridines).[1][2]

  • Irritant: Causes skin and serious eye irritation.[1][2][4]

  • PPE: Nitrile gloves (double gloving recommended for organometallic work), chemical splash goggles, and fume hood operation are mandatory.[1][2]

Application 1: Synthesis of Pyridinium Ionic Liquids (Quaternization)

This protocol demonstrates the nucleophilic limits of this compound.[1][2] Unlike DMAP, which methylates instantly, the 2-position steric bulk requires forcing conditions.[2] The resulting salts are valuable as high-stability Phase Transfer Catalysts (PTCs).[1][2]

Experimental Workflow Diagram

QuaternizationWorkflow Start Reagents Prep (Dry MeCN, Alkyl Halide) Reaction Reaction Phase (Reflux, 24-48h) Start->Reaction Inert Atm (N2) Monitor TLC/NMR Check (Disappearance of Oil) Reaction->Monitor Aliquot Monitor->Reaction Incomplete Workup Precipitation (Add Et2O/Hexane) Monitor->Workup Complete Product Pyridinium Salt (Vacuum Dry) Workup->Product Filtration

Caption: Workflow for the steric-controlled quaternization of this compound.

Step-by-Step Protocol
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.[1][2][5]

  • Dissolution: Add This compound (10 mmol, 1.36 g) and anhydrous Acetonitrile (20 mL).

  • Alkylation: Add the alkyl halide (e.g., Benzyl Bromide or Methyl Iodide) (12 mmol, 1.2 equiv).

    • Note: A slight excess is required due to the slower kinetics caused by the 2-NMe2 steric hindrance.

  • Reaction: Heat to reflux (82°C) for 24–48 hours.

    • Validation: Monitor via TLC (DCM/MeOH 9:1). The starting material (high Rf) should disappear, replaced by a baseline spot (salt).[2]

  • Isolation:

    • Cool the mixture to room temperature.

    • Concentrate the solvent to ~5 mL using a rotary evaporator.

    • Add Diethyl Ether (50 mL) dropwise with vigorous stirring to precipitate the salt.

  • Purification: Filter the solid precipitate under argon (to prevent hygroscopic water uptake). Wash with cold ether (3 x 10 mL).[1][2]

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Application 2: Ligand in Pd-Catalyzed Cross-Coupling

In this application, this compound acts as a bulky base/ligand .[1][2] Its inability to form stable N-acyl species (unlike DMAP) prevents it from interfering with oxidative addition, while its basicity scavenges protons.[1][2]

Mechanism of Action

Unlike simple pyridine, the electron-donating 4-methyl and 2-dimethylamino groups make the ring nitrogen sufficiently electron-rich to stabilize Pd(II) intermediates, but the 2-position bulk facilitates the reductive elimination step by preventing over-coordination.[1]

Protocol: Suzuki-Miyaura Coupling Screen

Reaction: Aryl Bromide + Phenylboronic Acid → Biaryl[1][2]

  • Catalyst Prep: In a glovebox or under Argon, charge a reaction vial with:

    • Pd(OAc)₂ (1 mol%)[1][2]

    • This compound (2 mol%) as the ligand.[1][2]

    • Rationale: The 1:2 Pd:Ligand ratio ensures formation of the active L2Pd species.

  • Substrate Addition: Add:

    • 4-Bromoanisole (1.0 mmol)[1][2]

    • Phenylboronic acid (1.5 mmol)[1][2]

    • K₂CO₃ (2.0 mmol)[1][2]

  • Solvent: Add Toluene/Water (4:1 ratio, degassed).

  • Execution: Seal vial and heat to 80°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with water, dry over MgSO₄.

  • Analysis: Analyze by GC-MS.

    • Expected Result: High conversion with minimal homocoupling.[1][2] The ligand prevents Pd-black precipitation better than unsubstituted pyridine.[1][2]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Quaternization Steric HindranceSwitch solvent to Nitromethane (more polar) or increase temp to 100°C in a pressure tube.
Darkening of Reaction Mixture Oxidation of AmineEnsure rigorous degassing of solvents. Use freshly distilled amine.[1][2]
No Reaction in Catalysis Catalyst PoisoningThe amine might be binding Pd too tightly. Increase temperature to facilitate ligand dissociation or add 10% free amine excess.[1][2]
Impure Product (Oil) Incomplete PrecipitationThe salt may be an Ionic Liquid at RT.[2] Perform an anion exchange (e.g., with LiNTf₂) to obtain a solid or wash the oil repeatedly with Hexane.

References

  • Structural Properties of Aminopyridines

    • Citation: Scriven, E. F. V. (1983).[1][2] "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12(2), 129-161.[1][2]

    • Relevance: Establishes the baseline comparison between 4-substituted (DMAP) and 2-substituted isomers.
    • Source:[1][2]

  • Steric Effects in Pyridine Alkylation

    • Citation: Spivey, A. C., & Arseniyadis, S. (2004).[2] "Nucleophilic Catalysis by 4-(Dialkylamino)pyridines Revisited." Angewandte Chemie International Edition, 43(41), 5436-5441.[1][2]

    • Relevance: Details why ortho-substitution (as in this compound)
    • Source:[1][2]

  • Pd-Catalyzed C-H Activation using Pyridine Ligands

    • Citation: Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012).[2] "Weak Coordination as a Powerful Means for Developing Broadly Useful C–H Functionalization Reactions."[1][2] Accounts of Chemical Research, 45(6), 788-802.[1][2]

    • Relevance: Provides the mechanistic grounding for using substituted pyridines as ligands/directing groups.
    • Source:[1][2]

  • Synthesis of 2-Aminopyridines

    • Citation: Kouklovsky, C., & Langlois, Y. (2006).[2] "2-Aminopyridines."[1][2][6][7][8][9][10] Encyclopedia of Reagents for Organic Synthesis.

    • Relevance: General synthetic methodologies for this class of compounds.[6]

    • Source:[1][2]

Sources

Application Notes: N,N,4-Trimethylpyridin-2-amine as a Non-Nucleophilic Base for Regioselective Elimination Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Selective Basicity in Modern Synthesis

In the landscape of organic synthesis, the strategic removal of a proton to induce an elimination reaction is a cornerstone transformation for the formation of alkenes. The choice of base, however, is far from trivial. It dictates the reaction pathway, influencing the delicate balance between substitution (SN2) and elimination (E2) and governing the regiochemical outcome (Zaitsev vs. Hofmann). An ideal base for many sensitive substrates is one that possesses sufficient strength to abstract a proton efficiently without engaging in unwanted nucleophilic side reactions. N,N,4-Trimethylpyridin-2-amine emerges as a compelling reagent in this context, engineered to be a potent proton acceptor with a sterically encumbered nitrogen atom, rendering it a highly effective non-nucleophilic base.

This guide provides an in-depth analysis of the physicochemical properties of this compound, the mechanistic rationale for its application in E2 reactions, and detailed protocols for its use in synthetic workflows.

Physicochemical Profile: A Balance of Basicity and Steric Hindrance

This compound is a substituted pyridine derivative. Its efficacy stems from a carefully orchestrated interplay of electronic and steric factors:

  • Enhanced Basicity: The basicity of an amine is quantified by the pKₐ of its conjugate acid (pKₐH); a higher pKₐH value corresponds to a stronger base.[1] While the pKₐH of the parent 2-aminopyridine is modest, the addition of three electron-donating methyl groups significantly increases the electron density on the exocyclic nitrogen atom. This inductive effect enhances its proton affinity. For comparison, the pKₐH of the sterically hindered base 2,6-lutidine is approximately 6.7, while that of 2,4,6-collidine is around 7.4.[2][3][4] The electronic contribution of the N,N-dimethyl groups suggests the basicity of this compound is ample for promoting E2 reactions on common substrates.

  • Steric Encumbrance: The defining feature of this base is the steric shield provided by the two N-methyl groups and the 4-methyl group on the pyridine ring. This bulkiness physically obstructs the nitrogen's lone pair from attacking an electrophilic carbon center, thereby suppressing undesired SN2 side reactions.[5] This characteristic is crucial when working with primary or secondary substrates that are susceptible to nucleophilic substitution.[5]

PropertyThis compoundRationale / Comparison
Structure Structure of this compoundPyridine ring with N,N-dimethylamino group at C2 and methyl at C4.
Classification Sterically Hindered, Non-Nucleophilic BaseSimilar in function to 2,6-Lutidine, 2,4,6-Collidine, and DIPEA.
Estimated pKₐH > 7.0Enhanced basicity over pyridine (5.2) and 2,6-lutidine (6.7) due to electronic effects.[2]
Key Feature High basicity with low nucleophilicity.Favors elimination over substitution pathways.

Mechanistic Rationale: Directing Reactions Toward Selective Elimination

The primary application of this compound is to facilitate bimolecular elimination (E2) reactions. The E2 mechanism is a concerted, single-step process where the base abstracts a β-proton simultaneously with the departure of a leaving group, forming a double bond.[6]

The E2 Advantage: Minimizing SN2 Competition

In reactions with substrates like alkyl halides, a competition between substitution (SN2) and elimination (E2) often exists. Strong bases that are also potent nucleophiles (e.g., ethoxide) can lead to mixtures of products. The steric bulk of this compound makes it a poor nucleophile. While it is too large to efficiently attack a sterically shielded electrophilic carbon, it can readily access the more exposed β-protons on the substrate's periphery.[5] This differential reactivity is the key to its selectivity.

E2_vs_SN2 cluster_0 Reaction Pathways Substrate Substrate (e.g., R-CH(H)-CH2-X) E2_Product E2 Product (Alkene) Substrate->E2_Product Favored Pathway SN2_Product SN2 Product (Substitution) Substrate->SN2_Product Disfavored Pathway Base This compound Base->Substrate Abstracts β-Proton (Sterically Accessible) Base->Substrate Attacks α-Carbon (Sterically Hindered)

Caption: Steric hindrance of this compound favors E2 over SN2.

Regioselectivity: Favoring the Hofmann Product

Elimination reactions involving substrates with multiple distinct β-protons can yield a mixture of alkene isomers.

  • Zaitsev's Rule: Typically, the more substituted (and more thermodynamically stable) alkene is the major product.

  • Hofmann's Rule: The formation of the less substituted alkene is favored.[7]

Sterically hindered bases, such as this compound, preferentially abstract the least sterically hindered β-proton.[7][8] This kinetic preference often leads to the formation of the "Hofmann" product as the major isomer, a valuable outcome for accessing less substituted alkenes which can be challenging to synthesize via other methods.[9][10]

Hofmann_vs_Zaitsev Base Bulky Base (N,N,4-Me₃-Py) sub Substrate H (less hindered) H (more hindered) Base->sub:p1 Easier Approach (Kinetic Product) Base->sub:p2 Hindered Approach Hofmann Hofmann Product (Less Substituted Alkene) sub->Hofmann Zaitsev Zaitsev Product (More Substituted Alkene) sub->Zaitsev

Caption: Bulky bases favor the kinetically controlled Hofmann product.

Application & Protocol Guide

The primary utility of this compound lies in promoting eliminations where selectivity is paramount. It is particularly effective for substrates prone to substitution or where the less-substituted alkene is the desired product.

Protocol 1: Dehydrohalogenation of a Secondary Alkyl Bromide

This protocol describes a general procedure for the E2 elimination of HBr from a secondary alkyl bromide to favor the Hofmann product.

Objective: To synthesize 3,3-dimethyl-1-butene from 2-bromo-3,3-dimethylbutane.

Materials:

  • 2-bromo-3,3-dimethylbutane (1.0 equiv)

  • This compound (1.5 equiv)

  • Dimethyl sulfoxide (DMSO) or Acetonitrile (CH₃CN)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Addition: To the flask, add the solvent (e.g., DMSO, 5 mL per 1 mmol of substrate), followed by the substrate, 2-bromo-3,3-dimethylbutane.

  • Base Addition: Add this compound to the stirring solution at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the substrate's reactivity.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and diethyl ether.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with a dilute aqueous HCl solution to remove the amine base, followed by saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield the desired alkene.

Protocol 2: Dehydration of a Hindered Alcohol via POCl₃

This method is effective for the dehydration of secondary and tertiary alcohols, where acid-catalyzed methods might lead to rearrangements.[11][12][13] The alcohol is first converted in situ to a dichlorophosphate ester, which is an excellent leaving group. The pyridine-based this compound then acts as the base in the subsequent E2 elimination.[14]

Objective: To synthesize 1-methylcyclohexene from 1-methylcyclohexanol.

Materials:

  • 1-methylcyclohexanol (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (1.2 equiv)

  • This compound (2.5 equiv)

  • Dichloromethane (DCM) or Pyridine (as solvent)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a dropping funnel under an inert atmosphere. Place the flask in an ice bath (0 °C).

  • Reagent Addition: Add the solvent (e.g., anhydrous DCM) and this compound to the flask.

  • Substrate Addition: Add the 1-methylcyclohexanol to the cooled, stirring solution.

  • POCl₃ Addition: Add POCl₃ dropwise via the dropping funnel over 15-20 minutes, maintaining the internal temperature below 5 °C. A precipitate (pyridinium hydrochloride) may form.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Gentle heating (40-50 °C) may be required to drive the reaction to completion.

  • Monitoring: Monitor the disappearance of the starting alcohol by TLC or GC.

  • Work-up:

    • Carefully and slowly pour the reaction mixture over crushed ice to quench the excess POCl₃.

    • Transfer the mixture to a separatory funnel and extract with a non-polar solvent like pentane or diethyl ether (3x).

    • Combine the organic layers and wash sequentially with cold dilute aqueous HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation to obtain the product, 1-methylcyclohexene.

Experimental_Workflow cluster_0 General E2 Protocol A 1. Reaction Setup (Inert Atmosphere) B 2. Add Solvent & Substrate A->B C 3. Add N,N,4-Me₃-Py Base B->C D 4. Heat to Reaction Temp (e.g., 80-100 °C) C->D E 5. Monitor Progress (TLC / GC) D->E F 6. Aqueous Work-up (Quench, Extract, Wash) E->F G 7. Purify Product (Distillation / Chromatography) F->G

Caption: A generalized workflow for elimination reactions using this compound.

Troubleshooting and Strategic Considerations

  • Incomplete Reaction: If the reaction stalls, consider increasing the temperature or using a more polar aprotic solvent like DMF or NMP to enhance reaction rates. Ensure the base is of high purity and added in sufficient excess.

  • Competing SN2 Product: If substitution is observed, the reaction temperature may be too low, or the substrate may be particularly unhindered (e.g., a primary halide). Increasing the temperature generally favors elimination over substitution.

  • Solvent Choice: Aprotic solvents are preferred. Polar aprotic solvents (DMSO, DMF, Acetonitrile) can accelerate E2 reactions. Non-polar solvents like toluene or xylene can also be used, often requiring higher temperatures.

  • Safety: this compound is an amine and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. POCl₃ is highly corrosive and reacts violently with water; it must be handled with extreme caution.

Conclusion

This compound is a specialized tool for the synthetic chemist, offering a potent combination of basicity and steric hindrance. Its ability to act as a non-nucleophilic base makes it highly effective for promoting E2 elimination reactions while minimizing unwanted SN2 side pathways. Furthermore, its steric bulk provides a reliable method for directing regioselectivity toward the formation of less-substituted (Hofmann) alkenes. By understanding the mechanistic principles and applying the robust protocols outlined in this guide, researchers can leverage this compound to achieve clean, selective, and high-yielding alkene syntheses.

References

  • mVOC 4.0. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]

  • Chemkits.eu. (n.d.). 2,6-Lutidine, 99.0+%. Retrieved from [Link]

  • Ashenhurst, J. (2012, October 24). Bulky Bases in Elimination Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Zaitsev Rule - Regioselectivity of E2 Elimination with Practice. Retrieved from [Link]

  • Khan Academy. (n.d.). E2 mechanism: regioselectivity. Retrieved from [Link]

  • Ashenhurst, J. (2017, October 18). The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored?. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, December 15). 8.1: E2 Reaction. Retrieved from [Link]

  • Chemistry Notes. (2018, April 30). Zaitsev rule vs Hofmann rule: Easy statement and examples. Retrieved from [Link]

  • Ashenhurst, J. (2015, April 28). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, June 5). 9.10: Dehydration Using POCl₃ and Pyridine. Retrieved from [Link]

  • OpenStax. (n.d.). 17.6 Reactions of Alcohols. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Ashenhurst, J. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2025, December 12). Mechanism of the E2 Reaction. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, June 5). 8.1: General Features of Elimination. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting failed N,N,4-Trimethylpyridin-2-amine synthesis reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N,N,4-Trimethylpyridin-2-amine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthetic transformation. We provide in-depth, field-tested insights and solutions in a direct question-and-answer format to help you troubleshoot and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues observed during the synthesis of this compound, with a primary focus on the widely used Eschweiler-Clarke reaction, a robust method for exhaustive N-methylation.

Q1: My reaction has a low yield or failed completely. What are the likely causes?

A low or non-existent yield of the target compound is the most frequent issue. The root cause can typically be traced back to reaction parameters, reagent quality, or the stability of the starting material.

Causality Analysis: The Eschweiler-Clarke reaction is a reductive amination process. It involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[1][2] Each step in this catalytic cycle is sensitive to specific conditions.

Troubleshooting Flowchart

G start Problem: Low/No Yield cause1 Potential Cause: Suboptimal Reaction Conditions start->cause1 cause2 Potential Cause: Poor Reagent Quality start->cause2 cause3 Potential Cause: Starting Material Impurity start->cause3 sol1a Solution: Increase Temperature (80-100 °C) cause1->sol1a sol1b Solution: Increase Reaction Time (Monitor by TLC) cause1->sol1b sol1c Solution: Check Stoichiometry (Excess HCHO/HCOOH) cause1->sol1c sol2 Solution: Use Fresh Reagents (Assay HCHO, distill HCOOH) cause2->sol2 sol3 Solution: Purify Starting Material (Recrystallize 2-amino-4-picoline) cause3->sol3

Caption: Troubleshooting decision tree for low reaction yield.

Detailed Solutions:

  • Suboptimal Reaction Conditions: The reaction requires sufficient thermal energy to drive the dehydration step (forming the iminium ion) and the subsequent reduction.[3]

    • Temperature: Ensure the reaction is heated adequately, typically to 80–100 °C, to facilitate the reaction without causing degradation.[3]

    • Reaction Time: This is not a reaction that is "left overnight." It requires active monitoring. Track the disappearance of the starting material and the mono-methylated intermediate by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Stoichiometry: The reaction consumes both formaldehyde and formic acid. An excess is required to drive the equilibrium towards the fully methylated product.

ParameterRecommended ValueRationale
Temperature 80–100 °CBalances reaction rate with potential for side reactions.
2-amino-4-picoline 1.0 eqLimiting reagent.
Formaldehyde (37% aq.) 2.5–3.0 eqDrives formation of the second N-methyl group.
Formic Acid (>88%) 2.5–3.0 eqActs as the hydride donor (reductant).
Monitoring TLC (e.g., 1:1 Hex:EtOAc)Visualize consumption of starting material and intermediates.
  • Poor Reagent Quality:

    • Formaldehyde: Aqueous formaldehyde solutions can polymerize to paraformaldehyde over time, reducing the concentration of the active monomer. Use a recently purchased bottle or titrate to confirm its concentration.

    • Formic Acid: Formic acid can decompose. If it is old or discolored, consider using a freshly opened bottle or distilling it.

  • Starting Material Purity: The starting material, 2-amino-4-methylpyridine (also known as 2-amino-4-picoline), can contain impurities from its own synthesis (e.g., via the Chichibabin reaction).[4][5] These impurities can interfere with the reaction. Recrystallization of the starting material may be necessary.

Q2: My main product is the mono-methylated intermediate, N,4-dimethylpyridin-2-amine. How can I drive the reaction to completion?

This is a common outcome indicating an incomplete reaction. The methylation occurs in two sequential steps.

Reaction Pathway

G A 2-Amino-4-methylpyridine (Primary Amine) B N,4-Dimethylpyridin-2-amine (Secondary Amine) A->B + HCHO, HCOOH (Step 1) C This compound (Tertiary Amine) B->C + HCHO, HCOOH (Step 2)

Caption: Stepwise N-methylation in the Eschweiler-Clarke reaction.

Causality Analysis: The second methylation step (converting the secondary amine to a tertiary amine) is often slower than the first. This can be due to steric hindrance or a lower nucleophilicity of the secondary amine compared to the primary amine under the reaction conditions.

Solutions:

  • Increase Reagent Stoichiometry: The most effective solution is to ensure a sufficient excess of both formaldehyde and formic acid is present to push the second step to completion. Refer to the stoichiometry table in Q1.

  • Extend Reaction Time at Optimal Temperature: Allow the reaction to proceed for a longer duration at 80-100 °C. Continue to monitor by TLC until the spot corresponding to the mono-methylated product has disappeared.

Q3: I see a significant side product with a mass corresponding to N-formylation. How can this be avoided?

The formation of an N-formyl derivative (N-(4-methylpyridin-2-yl)formamide) is a known competing pathway.

Causality Analysis: The amine can act as a nucleophile and attack the carbonyl carbon of formic acid, leading to a formamide. This pathway competes directly with the desired reaction of the amine with formaldehyde.[3]

Competing Reaction Pathways

G cluster_0 Desired Pathway: Reductive Amination cluster_1 Side Reaction: N-Formylation Amine R-NH2 Iminium Iminium Ion [R-N=CH2]+ Amine->Iminium + HCHO Formaldehyde HCHO Product Methylated Amine R-NHCH3 Iminium->Product + HCOOH Formic_Acid_Red HCOOH (Reductant) Amine2 R-NH2 Side_Product Formamide R-NH(CHO) Amine2->Side_Product + HCOOH Formic_Acid_Acyl HCOOH (Acylating Agent)

Caption: Desired methylation pathway versus the competing N-formylation.

Solutions:

  • Control Reagent Addition: The standard procedure involves adding the amine to a mixture of formaldehyde and formic acid. An alternative is to add the formic acid portionwise to the mixture of the amine and formaldehyde. This maintains a low concentration of free formic acid, favoring the initial reaction with formaldehyde.

  • Optimize Temperature: While high temperatures are necessary, excessively high temperatures (>110 °C) might favor the formylation pathway. Maintain the reaction within the optimal 80-100 °C range.

Q4: I am using an alternative method with methyl iodide (MeI) and a base, and I'm getting quaternization of the pyridine ring. How can I prevent this?

This is a critical challenge when using classical alkylating agents like methyl iodide with aminopyridines.

Causality Analysis: 2-Amino-4-methylpyridine has two nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic pyridine ring nitrogen. While the amino group is generally more nucleophilic, the pyridine nitrogen can also be alkylated, especially after the amino group becomes a less nucleophilic tertiary amine. This leads to the formation of a quaternary ammonium salt, which is often an undesired side product.[6]

Solutions:

  • Use a Milder Methylating Agent: Reagents like dimethyl sulfate or trimethyloxonium tetrafluoroborate can sometimes offer better selectivity under carefully controlled conditions.

  • Employ a Bulky Base: Using a non-nucleophilic, sterically hindered base like potassium tert-butoxide can selectively deprotonate the amino group without attacking the methylating agent itself.

  • Switch to the Eschweiler-Clarke Reaction: The most reliable solution is to avoid this problem altogether by using the Eschweiler-Clarke method. This reaction does not generate quaternary ammonium salts because the methylation proceeds via reduction of an iminium ion rather than by SN2 alkylation.[1][7] This is a prime example of choosing a synthetic route to circumvent inherent reactivity challenges.

Detailed Experimental Protocol: Eschweiler-Clarke Synthesis

This protocol provides a reliable method for the synthesis of this compound.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Formic acid is corrosive and an irritant. Wear appropriate PPE, including gloves, lab coat, and safety glasses.[8]

  • The reaction may evolve carbon monoxide (CO) gas. Ensure adequate ventilation.

Materials:

  • 2-Amino-4-methylpyridine (2-amino-4-picoline)

  • Formaldehyde (37 wt. % in H₂O)

  • Formic Acid (≥88%)

  • Sodium Hydroxide (NaOH) pellets or 50% solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add formic acid (2.5 eq). While stirring, carefully add formaldehyde solution (2.5 eq).

  • Addition of Starting Material: Slowly add 2-amino-4-methylpyridine (1.0 eq) to the stirred solution. The addition may be exothermic.

  • Heating: Heat the reaction mixture to 90-100 °C using a heating mantle.

  • Monitoring: Monitor the reaction progress every 30-60 minutes using TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The product is more nonpolar than the starting material and the mono-methylated intermediate. The reaction is typically complete in 2-5 hours.

  • Workup - Cooldown and Basification: Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture over crushed ice in a large beaker.

  • Neutralization: Slowly basify the mixture by adding a 50% NaOH solution or solid NaOH pellets until the pH is >10. This step is highly exothermic; ensure the mixture is kept cool with an ice bath.

  • Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.

References

  • ResearchGate. Synthesis of (N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo [2.2.1] heptan‐2‐ylidene) amino) benzenesulfonamide. Available from: [Link]

  • Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Chemistry LibreTexts. 24.6: Synthesis of Amines. Available from: [Link]

  • CrystEngComm (RSC Publishing). Coordination chemistry of N,N,4-tris(pyridin-2-ylmethyl)aniline: a novel flexible, multimodal ligand. Available from: [Link]

  • Google Patents. US4701529A - Single pass process for making trimethyl pyridine.
  • Semantic Scholar. Synthesis of methylpyridines by catalytic method in the gas phase. Available from: [Link]

  • Google Patents. DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
  • Arkivoc. Synthesis of functionalized pyridinium salts bearing a free amino group. Available from: [Link]

  • ResearchGate. Crystal structure of (4-methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)- amine, C15H18N2. Available from: [Link]

  • ACS Publications. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available from: [Link]

  • Wikipedia. Chichibabin reaction. Available from: [Link]

  • Organic Syntheses. C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Available from: [Link]

  • National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Pyridine. Available from: [Link]

  • ResearchGate. A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Available from: [Link]

  • Reddit. Mild methylation conditions : r/Chempros. Available from: [Link]

  • Grokipedia. Chichibabin reaction. Available from: [Link]

  • MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. Available from: [Link]

  • ResearchGate. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl). Available from: [Link]

  • ResearchGate. Convenient Procedure for the α-Methylation of Simple Pyridines. Available from: [Link]

  • YouTube. Chichibabin Amination Reaction Full Detailed Reaction Mechanism || Organic Named Reaction ||. Available from: [Link]

  • Chemistry Notes. Chichibabin amination: Easy mechanism. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. Available from: [Link]

  • YouTube. Eschweiler–Clarke reaction: Methylation on amines.. Available from: [Link]

  • ResearchGate. Advances in the Study of the Chichibabin Reaction. Available from: [Link]

  • PMC - NIH. Flow Synthesis of 2-Methylpyridines via α-Methylation. Available from: [Link]

  • PubChem. 2-Amino-4-methylpyridine. Available from: [Link]

  • ACS Publications. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Available from: [Link]

  • ResearchGate. An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. Available from: [Link]

  • YouTube. Eschweiler-Clarke reaction. Available from: [Link]

  • YouTube. Eschweiler-Clarke Reaction. Available from: [Link]

Sources

Technical Guide: Synthesis & Optimization of N,N,4-Trimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N,4-Trimethylpyridin-2-amine (also known as 2-(dimethylamino)-4-methylpyridine or DMAP-Me) is a critical intermediate in the synthesis of pharmaceuticals and a specialized acylation catalyst.[1] While structurally similar to the ubiquitous 4-(dimethylamino)pyridine (DMAP), the presence of the methyl group at the 4-position and the amino group at the 2-position alters its electronic and steric profile.

This guide addresses the two primary challenges in its synthesis: low conversion rates due to the electron-deficient nature of the pyridine ring, and purification difficulties arising from the basicity of the product.[1]

Primary Synthesis Route: Nucleophilic Aromatic Substitution (SₙAr)

The most scalable industrial route involves the displacement of a halogen (typically chlorine or bromine) at the 2-position by dimethylamine.[1] This reaction relies on the SₙAr mechanism.

Mechanism & Rationale

The 2-position of the pyridine ring is activated for nucleophilic attack due to the electron-withdrawing inductive effect of the nitrogen atom.[1] However, the 4-methyl group is electron-donating, which slightly deactivates the ring compared to unsubstituted 2-chloropyridine.[1] Therefore, forcing conditions (high temperature/pressure) are required to achieve full conversion.

Optimized Protocol
ParameterSpecificationRationale
Precursor 2-Chloro-4-methylpyridineMore cost-effective than the bromo-analog; sufficiently reactive at high T.
Reagent Dimethylamine (40% aq. or anhydrous)Use 3.0–5.0 equivalents.[1] Excess is required to drive kinetics and neutralize HCl byproduct.
Solvent Ethanol or NeatEthanol solubilizes the transition state. "Neat" reactions maximize concentration but require careful exotherm control.
Temperature 150°C – 180°CCritical: Below 140°C, reaction rates are commercially unviable.
Pressure 15–20 bar (Autoclave)Essential to keep dimethylamine in the liquid phase at reaction temperature.
Step-by-Step Workflow
  • Charging: Load 2-chloro-4-methylpyridine (1.0 eq) into a high-pressure reactor (Hastelloy or Stainless Steel).

  • Addition: Add Dimethylamine (4.0 eq, 40% aq. solution).

  • Reaction: Seal reactor. Heat to 160°C with vigorous stirring (500 rpm). Internal pressure will rise to ~15-18 bar. Hold for 8–12 hours.

  • Monitoring: Cool to RT. Sample for HPLC. Target <2% starting material.

  • Quench: Vent excess amine into a scrubber (dilute HCl).

Alternative Route: Reductive Methylation (Eschweiler-Clarke)[1]

If 2-amino-4-methylpyridine is the available starting material, direct methylation is a viable alternative that avoids high-pressure equipment.

Protocol
  • Mix: Combine 2-amino-4-methylpyridine (1.0 eq) with Formic Acid (5.0 eq) and Formaldehyde (37% aq, 2.5 eq).

  • Reflux: Heat to reflux (100°C). CO₂ evolution will be observed.

  • Duration: Maintain reflux for 12–16 hours.

  • Note: This route often yields cleaner crude but requires rigorous pH adjustment during workup to break the formate salt.

Purification Strategy: The "Acid-Base Swing"[1]

The most common failure point is the loss of product during extraction.[1] Because the product is a base, it can easily be lost in the aqueous phase if the pH is not strictly controlled.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Isolated Yield Product lost in aqueous waste.Check pH: The product (pKa ~6.5–7.0) is protonated at pH < 5. Ensure aqueous layer is pH > 12 before organic extraction.
Stalled Reaction Loss of Dimethylamine.Leak Check: At 160°C, DMA is supercritical. Any leak in the autoclave seal drops the effective concentration immediately.
Solid Precipitate DMA-HCl salt formation.This is normal. Add water to dissolve salts before phase separation, or filter if using anhydrous conditions.[2]
Visual Workflow: Synthesis & Purification

SynthesisWorkflow Start Start: 2-Chloro-4-methylpyridine Reaction Reaction: Autoclave, 160°C + Dimethylamine (4 eq) Start->Reaction Check HPLC Check: Conversion > 98%? Reaction->Check Check->Reaction No (Re-heat) WorkupAcid Acid Wash (pH 2) Remove non-basic impurities Check->WorkupAcid Yes WorkupBase Basify (pH > 12) Use NaOH/KOH WorkupAcid->WorkupBase Aqueous Layer Extraction Extraction (DCM or Ethyl Acetate) WorkupBase->Extraction Precipitate/Oil Final Final Product: This compound Extraction->Final Evaporation

Figure 1: Decision logic for the synthesis and purification of this compound.

Frequently Asked Questions (FAQ)

Q: Can I use methyl iodide (MeI) to methylate the amine? A: It is not recommended . Alkylation with MeI is difficult to control and often leads to quaternization (formation of the pyridinium salt) rather than stopping at the tertiary amine.[1] The Eschweiler-Clarke method (Formic acid/Formaldehyde) is self-limiting to the tertiary amine and prevents over-alkylation.[1]

Q: Why is the reaction mixture turning black? A: Oxidative degradation. Pyridine amines are sensitive to oxidation at high temperatures. Ensure the autoclave is purged with Nitrogen or Argon before heating.

Q: My product is an oil, but literature says it's a solid. Why? A: The compound has a low melting point and can easily supercool. Traces of solvent (DCM/EtOH) can keep it liquid. High-vacuum drying (< 1 mbar) usually induces crystallization. Alternatively, convert it to the HCl salt for easier handling and storage.

References

  • Synthesis of 2-amino-4-methylpyridine (Precursor)

    • Patent: CN107011254B. "Synthesis and purification method of 2-amino-4-methylpyridine". Available at:

  • General SₙAr Conditions for 2-Chloropyridines

    • Article: "Nucleophilic Aromatic Substitution: Introduction and Mechanism".[3] Master Organic Chemistry. Available at:

  • Buchwald-Hartwig Alternative (for difficult substrates)

    • Review: "Buchwald-Hartwig Cross Coupling Reaction".[1][4][5] Organic Chemistry Portal. Available at:

  • Reductive Amination (Eschweiler-Clarke)

    • Article: "Amine synthesis by reductive amination".[6] Organic Chemistry Portal. Available at:

Sources

Identifying byproducts in N,N,4-Trimethylpyridin-2-amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N,N,4-Trimethylpyridin-2-amine Current Status: Operational | Guide Version: 2.4.1

Overview: The Molecule & Its Behavior

Welcome to the technical support hub for This compound (also known as 2-(dimethylamino)-4-methylpyridine).

Unlike its famous isomer DMAP (4-(dimethylamino)pyridine), which is a nucleophilic powerhouse, this 2-amino derivative exhibits distinct steric and electronic behaviors. The proximity of the dimethylamino group to the ring nitrogen (N1) creates a unique "ortho-effect," altering its basicity and byproduct profile compared to DMAP.

This guide addresses the three most common "tickets" we receive: synthesis impurities, storage degradation, and reaction artifacts.

Module 1: Synthesis-Related Impurities (Upstream)

Context: You are synthesizing the target from 2-chloro-4-methylpyridine via SnAr or Buchwald-Hartwig amination.

The Problem: "My crude NMR shows a broad peak at 6.5 ppm and low yield."

Diagnosis: Competitive Hydrolysis (Pyridone Formation). During the amination of 2-chloropyridines, water is the enemy. The 2-position is highly electrophilic. If your solvent (DMF/DMSO) is "wet" or the base (e.g., KOtBu, Cs2CO3) is hygroscopic, hydroxide ions compete with dimethylamine.

The Mechanism:

  • Target Pathway: 2-Cl-4-Me-Py + HNMe₂ → Product (SnAr).

  • Failure Pathway: 2-Cl-4-Me-Py + H₂O/OH⁻ → 2-Hydroxy-4-methylpyridine (tautomerizes to 2-Pyridone ).

Byproduct Profile:

ComponentRetention Time (Relative)Characteristic Signal (1H NMR)Removal Strategy
Target 1.002.98 ppm (s, 6H, N-Me)N/A
Start Material (Chloride)1.257.15 ppm (d, H3)Acid wash (remains in organic)
Byproduct A (Pyridone)0.60 (Polar)~6.2-6.5 ppm (Broad, pyridone NH)Base wash (remains in aqueous)
Byproduct B (Bis-amine)1.10Double integration N-Me (Rare*)Chromatography

*Note: Bis-amination (2,6-position) is rare unless forcing conditions and excess amine are used on a 2,6-dichloro precursor.

Corrective Protocol: The "pH Switch" Purification Do not rely solely on chromatography. Use the basicity of the pyridine ring to your advantage.

  • Dissolve crude mixture in EtOAc.

  • Extract with 1M HCl (x3).

    • Logic: The Target protonates (Py-H+) and moves to the water phase.

    • Fate: Unreacted Chloride and neutral impurities stay in EtOAc (Discard organic).

  • Basify Aqueous Phase to pH > 12 using NaOH.

    • Logic: De-protonates the Target (becomes oil/solid).

    • Fate: Pyridone impurities often remain soluble as phenolate/pyridonate salts in highly basic water.

  • Extract back into DCM/EtOAc.

Module 2: Stability & Storage (The "Yellowing" Effect)

Context: Your white/colorless solid turned yellow or brown after 2 weeks on the shelf.

The Problem: Oxidative Degradation (N-Oxides)

Diagnosis: Formation of this compound-N-oxide. Electron-rich aminopyridines are susceptible to oxidation by atmospheric oxygen, especially if traces of metal ions (from synthesis) remain.

Technical Insight: Unlike DMAP, where the N-oxide is often a deliberate synthetic target, here it is a nuisance. The electron density from the exocyclic N-Me₂ group pushes into the ring, making the ring Nitrogen (N1) more nucleophilic and prone to oxidation.

Troubleshooting Guide:

  • Q: Is the yellow material toxic/reactive?

    • A: It is generally less reactive but will alter stoichiometry in catalytic reactions.

  • Q: How do I remove it?

    • A: N-oxides are significantly more polar.

    • Quick Fix: Filtration through a short pad of basic alumina (eluting with 10% EtOAc/Hexanes). The N-oxide will stick to the alumina.

Module 3: Reaction Artifacts (Downstream)

Context: You are using the molecule as a catalyst or ligand.[1][2]

The Problem: Precipitation in Alkylation Reactions

Diagnosis: Quaternization (The "Methyl Iodide" Trap). If you are using this amine as a base in a reaction involving alkyl halides (e.g., MeI, BnBr), you will form quaternary ammonium salts.

Differentiation from DMAP:

  • DMAP: Alkylates at the ring nitrogen to form a stable acyl-transfer catalyst.

  • This compound: The 2-NMe₂ group provides steric hindrance around the ring nitrogen.

    • Result: Alkylation is slower than DMAP but still occurs. However, the resulting salt is often less stable and less effective as a nucleophilic catalyst due to the "ortho-effect" blocking the active site.

Visual Troubleshooting Workflows

Workflow 1: Impurity Fate Map (Extraction Logic)

ImpurityMap Start Crude Reaction Mixture (Target + Chloride + Pyridone) AcidWash Add 1M HCl Partition EtOAc/Water Start->AcidWash OrgLayer1 Organic Layer (EtOAc) AcidWash->OrgLayer1 AqLayer1 Aqueous Layer (Acidic pH) AcidWash->AqLayer1 Waste1 Contains: Unreacted 2-Cl-4-Me-Py Neutral Organics OrgLayer1->Waste1 TargetSalt Contains: Target-H+ (Soluble) Pyridone (Partially Soluble) AqLayer1->TargetSalt Basify Basify to pH 12 (NaOH) TargetSalt->Basify Extract Extract with DCM Basify->Extract OrgLayer2 Organic Layer (DCM) Extract->OrgLayer2 AqLayer2 Aqueous Layer (Basic pH) Extract->AqLayer2 FinalProduct PURE TARGET (this compound) OrgLayer2->FinalProduct Waste2 Contains: Pyridone Salts (Deprotonated) AqLayer2->Waste2

Caption: Figure 1. Acid-Base extraction logic for separating the basic amine target from neutral starting materials and acidic/amphoteric byproducts.

Workflow 2: Degradation Pathways

Degradation Target This compound (Active) Oxidation Air/Light (Oxidation) Target->Oxidation Hydrolysis H2O/OH- (During Synthesis) Target->Hydrolysis Prevention NOxide N-Oxide Impurity (Yellow/Polar) Oxidation->NOxide Pyridone Pyridone Tautomer (Amphoteric) Hydrolysis->Pyridone Failure Mode

Caption: Figure 2. Primary degradation pathways. Note that hydrolysis is a synthesis failure mode, while oxidation is a storage failure mode.

Frequently Asked Questions (FAQs)

Q1: Why does my LC-MS show a mass of M+16? A: This is the N-Oxide . The molecular weight of this compound is ~136.2 Da. A peak at ~152.2 Da indicates oxidation. This happens if the sample was dried in an oven without vacuum or stored in a non-inert atmosphere.

Q2: Can I use UV detection at 254 nm? A: Yes, but be careful. The extinction coefficient of the Pyridone byproduct is often much higher than the target amine at 254 nm. A small impurity (5%) can look like a major component (20%) by UV area. Always cross-reference with NMR or ELSD.

Q3: The compound is an oil.[1] How do I crystallize it? A: The free base is often an oil or low-melting solid. To store it as a solid, convert it to the Hydrochloride salt .

  • Protocol: Dissolve oil in diethyl ether. Add 1M HCl in ether dropwise. The white salt will precipitate immediately. Filter and dry. This salt is also much more stable against oxidation.

References & Grounding

  • Synthesis of Aminopyridines (General SnAr Mechanisms):

    • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SnAr in Green Solvents? Chemical Science. (Establishes the reactivity hierarchy: 2-chloropyridines are less reactive than pyrimidines, necessitating moisture control to prevent hydrolysis).

  • Oxidation of Pyridines (N-Oxide Formation):

    • Jain, S. L., Joseph, J. K., & Sain, B. (2006).[3] Rhenium-catalyzed oxidation of nitrogen heterocycles. Synlett. (Describes the facile oxidation of electron-rich pyridines to N-oxides).

  • Chichibabin & Direct Amination Context:

    • Pang, J. H., et al. (2021).[4] C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride. Organic Syntheses. (Provides context on the alternative "Direct Amination" route and its specific byproduct profiles, such as bis-amination).

Sources

Technical Support Center: Stability & Storage of N,N,4-Trimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Stability Paradox

N,N,4-Trimethylpyridin-2-amine (also known as 2-(Dimethylamino)-4-picoline) belongs to a class of electron-rich aminopyridines. Its structural utility—the high electron density donated by the dimethylamino group into the pyridine ring—is also its primary liability.

The Paradox: The same nucleophilicity that makes this compound a potent catalyst or ligand makes it an aggressive scavenger of electrophiles, including atmospheric oxygen (radical mechanism) and moisture-promoted carbon dioxide (bicarbonate formation).

This guide replaces generic "store cool and dry" advice with a mechanistic approach to preserving the integrity of this specific molecule.

Critical Storage Parameters (The "Why" and "How")

The Three Pillars of Stability
ParameterSpecificationMechanistic Rationale
Atmosphere Inert Gas (Argon/Nitrogen) Oxidation Prevention: The electron-rich ring nitrogen is susceptible to

-oxidation. Air exposure leads to the formation of the

-oxide impurity, which is often catalytically inactive or detrimental.
Temperature 2°C to 8°C (Refrigerated) Kinetic Control: Lowering temperature retards the rate of autoxidation and minimizes the vapor pressure of the free base, reducing "creeping" in unsealed vessels.
Container Amber Glass + PTFE Liner Photostability & Chemical Resistance: Aminopyridines can undergo photo-induced electron transfer. Amber glass blocks UV. PTFE liners prevent the basic amine from leaching plasticizers from standard polyethylene caps.
Decision Logic: Storage Workflow

Do not guess your storage requirements. Use this logic flow to determine the necessary rigor based on your experimental timeline.

StorageLogic Start Received Compound Duration Intended Usage Period? Start->Duration ShortTerm < 1 Week Duration->ShortTerm LongTerm > 1 Week Duration->LongTerm ActionShort Store at 4°C Tightly Capped Dark ShortTerm->ActionShort Desiccator Desiccator Required? LongTerm->Desiccator ActionLong Purge with Argon Parafilm Seal Store at -20°C (Optional) or 4°C YesDes Yes (Hygroscopic) Desiccator->YesDes Always YesDes->ActionLong

Figure 1: Decision matrix for storage conditions based on usage duration. Note that for long-term storage, inert atmosphere is non-negotiable.

Troubleshooting: Degradation Forensics

Users often discard usable material or, worse, use degraded material because they misinterpret physical changes.

Visual & Chemical Indicators
ObservationLikely Chemical CauseImpact on ExperimentAction
Color Change (Yellow/Brown) N-Oxide Formation / Oxidative Coupling: Electron-rich aromatics form colored charge-transfer complexes or coupled products upon oxidation.High:

-oxides are much less nucleophilic than the parent amine. Can kill catalytic cycles.
Purify: Distillation (if liquid) or Recrystallization required.
White Crust on Cap Carbonate Formation: Reaction with atmospheric CO₂ and moisture to form bicarbonate salts.Medium: Weighing errors due to mass change; potential pH shift in sensitive reactions.Filter: Dissolve in dry solvent and filter off the insoluble carbonate salts.
Liquefaction (if solid) Hygroscopicity: Absorption of water lowers the melting point (freezing point depression).High: Water is a nucleophile/proton source that ruins anhydrous reactions.Dry: Azeotropic distillation with Toluene or vacuum drying over P₂O₅.
Degradation Pathway Visualization

Understanding how it breaks down helps you prevent it.

Degradation Parent This compound (Active Catalyst) Oxidation O2 / Air Exposure Parent->Oxidation Moisture H2O + CO2 Parent->Moisture NOxide Pyridine N-Oxide (Inactive/Yellow) Oxidation->NOxide Slow (Days/Weeks) Salt Bicarbonate Salt (White Solid/Crust) Moisture->Salt Fast (Hours in humid air)

Figure 2: Primary degradation pathways. Note that N-oxide formation is irreversible without chemical reduction, while salt formation is reversible via base wash.

Self-Validating Protocol: Purity by qNMR

Do not rely on melting point alone, as hygroscopic water can depress it unpredictably. Quantitative NMR (qNMR) is the gold standard for establishing the purity of organic bases without requiring a specific reference standard of the analyte itself.

Why qNMR?
  • Specificity: Distinguishes between the parent amine, the

    
    -oxide, and solvent residues.
    
  • Absoluteness: Purity is calculated against a certified internal standard (IS), not a calibration curve.

The Protocol

Materials:

  • Solvent: DMSO-

    
     (Preferred for solubility and separating water peaks) or CDCl
    
    
    
    (if dry).
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (ensure high purity, >99.9%).

  • Apparatus: Analytical balance (readability 0.01 mg).

Step-by-Step Workflow:

  • Weighing:

    • Weigh exactly

      
       mg of the sample (
      
      
      
      ) into a vial.
    • Weigh exactly

      
       mg of the Internal Standard (
      
      
      
      ) into the same vial.
    • Critical: Record weights to 0.01 mg precision.

  • Dissolution:

    • Add

      
       mL of deuterated solvent. Ensure complete dissolution.
      
  • Acquisition:

    • Pulse delay (

      
      ): Set to 
      
      
      
      seconds (or
      
      
      of the slowest relaxing proton) to ensure full relaxation.
    • Scans: 16 or 32 scans.

  • Processing:

    • Phase and baseline correct carefully.

    • Integrate a distinct signal from the Internal Standard (

      
      ) (e.g., TMB singlet at ~6.1 ppm).
      
    • Integrate a distinct signal from the Analyte (

      
      ) (e.g., the aromatic proton or the N-Me group, ensuring no overlap with impurities).
      
  • Calculation:

    
    
    
    • 
      : Number of protons for the integrated signal.
      
    • 
      : Molecular weight.[1]
      
    • 
      : Purity of the Internal Standard.
      

Frequently Asked Questions (FAQs)

Q: Can I store this compound as a stock solution? A: Not recommended. In solution, the rate of oxidation increases due to higher dissolved oxygen diffusion. Furthermore, chlorinated solvents (like DCM or Chloroform) can slowly react with the pyridine nitrogen (quaternization) over weeks. If you must, use anhydrous Toluene or THF, store under Argon, and use within 48 hours.

Q: My sample has turned into a liquid/sludge. Is it ruined? A: Not necessarily. This is likely "deliquescence" due to water absorption.

  • Test: Run a crude NMR. If the pyridine ring signals are intact and only the water peak is large, you can dry it.

  • Fix: Dissolve in DCM, dry over anhydrous MgSO

    
    , filter, and remove solvent under vacuum.
    

Q: Is this compound light sensitive? A: Yes. Aminopyridines are electron-rich chromophores. While not as sensitive as silver salts, prolonged exposure to ambient lab light can induce photo-oxidation, turning the sample brown. Always wrap vials in aluminum foil if amber glass is unavailable.

Q: How do I remove the yellow color (N-oxide) from an old batch? A: If purity is critical, distillation under reduced pressure is the most effective method for the free base. The


-oxide has a much higher boiling point and will remain in the pot residue.

References

  • PubChem. N,N,2-trimethylpyridin-4-amine (Isomer Reference/Spectral Data). National Library of Medicine. Available at: [Link] (Accessed Jan 2026). Note: While the specific isomer in the query is distinct, the spectral and stability properties of aminopyridine homologs are structurally analogous.

  • Baran Lab (Scripps). Pyridine N-Oxides: Synthesis and Reactivity. Available at: [Link] (Accessed Jan 2026).

Sources

Technical Support Center: Optimizing Catalyst Loading with N,N,4-Trimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ligand-Accelerated Catalysis & Loading Optimization

Executive Summary

Welcome to the Technical Support Center. You are likely using N,N,4-trimethylpyridin-2-amine (a sterically modulated 2-aminopyridine) as an ancillary ligand in Copper-catalyzed cross-coupling reactions (e.g., Ullmann-type C-N, C-O coupling) or C-H activation .

Unlike simple monodentate ligands (like pyridine) or rigid bidentates (like phenanthroline), this ligand system operates on a "steric knife-edge." The 2-dimethylamino group provides hemilabile coordination, while the 4-methyl group modulates electron density.

The Core Problem: Users frequently mistake catalyst instability for low activity, leading them to increase loading. With this ligand, higher loading often decreases yield due to the formation of off-cycle, coordinatively saturated species (the "Ligand-Inhibited Regime").

Troubleshooting Guide: Interactive Q&A

Issue 1: "I increased the Ligand:Metal ratio to improve stability, but my yield dropped."

Diagnosis: You have likely entered the Ligand-Inhibited Regime . In Copper catalysis, the active species is typically a neutral or cationic mono-ligated species (


). Because this compound is electron-rich and less bulky than some bis-oxazolines, it has a high affinity for Cu(I). Adding excess ligand pushes the equilibrium toward a bis-ligated (

) or tris-ligated (

) species, which are sterically crowded and electronically saturated, preventing the oxidative addition of the aryl halide.

Corrective Protocol: The "Ratio Scan" Workflow Do not arbitrarily increase ligand loading. Perform a systematic Ratio Scan fixing the Metal Loading at 10 mol%:

EntryLigand Equiv (vs. Cu)Ligand Loading (mol%)Expected OutcomeMechanism
10.5 : 15%Low Yield / AggregationMetal-Starved: Cu(I) disproportionates to Cu(0) (black ppt) and Cu(II).
2 1.0 : 1 10% Optimal Start Active Species: Formation of the reactive

complex.
32.0 : 120%VariableThreshold: Some inhibition may occur depending on substrate bulk.
44.0 : 140%Inhibition Saturation: Active sites blocked by excess ligand.

Expert Insight: For this specific ligand, the 2-dimethylamino group creates a "bite angle" that is sensitive. If your substrate is bulky (e.g., ortho-substituted aryl iodide), strictly maintain a 1:1 to 1.2:1 L:M ratio .

Issue 2: "The reaction starts fast but stalls at ~40% conversion."

Diagnosis: Product Inhibition or Catalyst Aggregation . this compound is a competent base. As the reaction proceeds, the coupled product (often an amine or ether) or the stoichiometric byproduct (salt) may compete for the metal center. Alternatively, the catalyst may be thermally degrading.[1]

Corrective Protocol: The "Spike" Experiment To distinguish between catalyst death and product inhibition, perform a "Spike Test" at the time of stalling (


):
  • Split the stalled reaction into two vials (A and B).

  • Vial A: Add 5 mol% fresh Catalyst + Ligand.

  • Vial B: Add 0.5 equiv fresh Substrate.

  • Monitor:

    • If A restarts

      
      Catalyst Death  (Instability). Solution: Lower Temp or add a reductant (e.g., Ascorbic Acid).
      
    • If A does not restart

      
      Product Inhibition . Solution: The product is binding to Cu more strongly than the ligand. Switch to a bulkier ligand variant.
      
Issue 3: "How do I calculate the absolute lowest metal loading (ppm level)?"

Diagnosis: You are trying to optimize for Process Chemistry (Cost/Purity). Reducing metal loading increases the turnover number (TON) required from each metal center. At low loadings (<1 mol%), the Ligand:Metal ratio must often be INCREASED (paradoxically) to protect the sparse metal centers from scavenging by solvent impurities.

Corrective Protocol: Inverse Loading Scaling Use this scaling factor table for this compound:

Target Cu LoadingRecommended L:M RatioWhy?
10 mol%1 : 1High metal concentration self-scavenges impurities.
1 mol%2 : 1Extra ligand shifts equilibrium to prevent Cu precipitation.
0.1 mol% (1000 ppm)5 : 1 to 10 : 1Protective Regime: Ligand acts as a buffer against adventitious O2/water.

Visualizing the Mechanism

The following diagram illustrates the "Goldilocks Zone" for ligand loading. Note how excess ligand diverts the active Copper species into an inactive "Resting State."

CatalyticCycle Figure 1: The 'Goldilocks' Zone of Ligand Loading for this compound Precursor Cu(I) Precursor (Inactive) Active Active Species [L-Cu-Nucleophile] Precursor->Active + 1.0 eq Ligand Activation Product Coupled Product (C-N / C-O Bond) Active->Product Substrate Cycle Dead Inactive Complex [Cu(L)3]+ Saturation Active->Dead + Excess Ligand (>2.0 eq) Agg Cu(0) Aggregates (Black Precipitate) Active->Agg Ligand Deficiency (<0.8 eq) Product->Active Turnover Dead->Active Heat / Dissociation

Experimental Protocol: Kinetic Optimization

Objective: Determine the precise L:M ratio for your specific substrate class using Reaction Progress Kinetic Analysis (RPKA) principles.

Materials:

  • CuI (99.999% purity recommended)

  • This compound (Distilled or recrystallized if colored)

  • Aryl Halide & Nucleophile[2][3][4][5]

  • Base (Cs2CO3 or K3PO4)

  • Solvent (DMSO or DMF, anhydrous)[6]

Step-by-Step:

  • Stock Solution Prep: Prepare a stock solution of the Ligand (0.1 M) and Copper source (0.1 M) separately in the glovebox.

  • Parallel Dosing: Set up 4 reaction vials.

    • Vial 1: 10 µL Cu + 10 µL Ligand (1:1)

    • Vial 2: 10 µL Cu + 20 µL Ligand (1:2)

    • Vial 3: 10 µL Cu + 40 µL Ligand (1:4)

    • Vial 4: 10 µL Cu + 5 µL Ligand (1:0.5)

  • Initiation: Add substrates and base.[6][7][8] Heat to 80°C.

  • Sampling: Take aliquots at t=15 min, 60 min, and 180 min.

  • Analysis: Plot Yield vs. L:M Ratio .

    • Bell Curve: If the curve peaks at 1:1 and drops at 1:4, you are in a Ligand-Inhibited system .

    • Plateau: If 1:1 and 1:4 give identical yields, you are Catalyst Limited (increase metal loading).

References

  • Mechanistic Studies on Ligand-Promoted Ullmann Amination. Explores the kinetic competencies of auxiliary ligands and the impact of ligand concentration on catalyst deactivation rates. Source: ACS Catalysis (2017). URL:[Link]

  • Copper Complexes with Amine-Imine Ligands in Chan-Lam Reactions. Details the synthesis and characterization of Cu(II) complexes with amine-based ligands, highlighting the structural importance of the nitrogen donor set. Source: Molecules (MDPI). URL:[Link]

  • Catalyst Poisoning and Deactivation Mechanisms. A general overview of how excess coordinating species (poisons/inhibitors) block active sites in transition metal catalysis. Source: AmmoniaKnowHow (General Catalysis Principles). URL:[Link]

Sources

Technical Support Center: Amine Synthesis & Alkylation Control

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Over-Alkylation (Polyalkylation) in Amine Synthesis Ticket Priority: High (Common Failure Mode) Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Core Analysis: The "Runaway Nucleophile" Problem

The Issue: Direct alkylation of primary amines with alkyl halides (


) is kinetically flawed. The product of the first alkylation (a secondary amine) is more electron-rich—and thus more nucleophilic—than the starting primary amine.[1] This creates a self-reinforcing cycle where the product competes for the alkylating agent more aggressively than the starting material, leading to mixtures of secondary, tertiary, and quaternary ammonium salts.

Visualizing the Failure Mode:

OverAlkylation Prim Primary Amine (R-NH2) Sec Secondary Amine (Product 1) Prim->Sec Slow (k1) Rx1 Alkyl Halide (R'-X) Rx1->Sec Tert Tertiary Amine (Over-Alkylation) Sec->Tert FAST (k2 > k1) CRITICAL FAILURE POINT Rx2 Alkyl Halide (R'-X) Rx2->Tert Quat Quaternary Salt (Dead End) Tert->Quat k3

Figure 1: The kinetic trap of direct alkylation. The secondary amine (green) is often more reactive than the primary amine (blue), driving the reaction toward the unwanted tertiary product (red).

Protocol Modules: Field-Proven Solutions

Module A: Reductive Amination (The Industry Standard)

Mechanism: Indirect alkylation. You form an imine (neutral) or iminium ion (cationic), then reduce it.[2][3] The intermediate imine is less nucleophilic than the amine, halting the reaction at the mono-alkylated stage until reduction occurs.

Recommended Reagent: Sodium Triacetoxyborohydride (STAB) -


.[4][5][6]
  • Why: Unlike Sodium Cyanoborohydride (

    
    ), STAB is non-toxic (no HCN generation) and tolerates existing aldehydes/ketones better than strong reducers like 
    
    
    
    .[7]

Standard Operating Procedure (SOP):

ParameterSpecificationNotes
Stoichiometry 1.0 equiv Amine : 1.1–1.2 equiv CarbonylSlight excess of carbonyl ensures full amine conversion.
Reductant 1.3–1.5 equiv STABAdd after mixing amine/carbonyl if imine formation is slow.
Solvent DCE (1,2-Dichloroethane) or THFDCE is faster; THF is greener but slower.
Additives Acetic Acid (AcOH) 1.0 equivCritical: Catalyzes imine formation and buffers the basicity.

Step-by-Step Protocol:

  • Dissolve amine (1.0 equiv) and ketone/aldehyde (1.1 equiv) in DCE (0.2 M concentration).

  • Add Acetic Acid (1.0 equiv). Stir for 15–30 mins to establish imine equilibrium.

  • Add

    
     (1.4 equiv) in one portion.
    
  • Monitor via LCMS. Reaction typically completes in 2–4 hours at RT.

  • Quench: Add saturated aqueous

    
    . Extract with DCM.
    

Technical Insight: If using an aromatic amine (aniline), the imine forms slowly. You may need to pre-form the imine with a drying agent (


 or molecular sieves) before adding the reducing agent [1].
Module B: Buchwald-Hartwig Amination (Catalytic Precision)

Use Case: When synthesizing aryl amines (anilines) where


 fails or direct alkylation is impossible.
Mechanism:  Palladium-catalyzed coupling.[8][9] Selectivity is controlled by the Ligand .

Ligand Selection Guide:

Target ProductRecommended LigandCatalyst System
Primary Amine (

)
BrettPhos

or Pd-G3 precatalysts
Secondary Amine (

)
RuPhos or XPhos Excellent for mono-arylation of primary amines.
Tertiary Amine DavePhos Sterically allows the second coupling.

Workflow Visualization:

Buchwald Start Ar-Cl + R-NH2 Cat Pd(0) / RuPhos Start->Cat Cycle Oxidative Addition -> Amine Binding -> Reductive Elimination Cat->Cycle Product Ar-NH-R (Secondary Amine) Cycle->Product Stop Steric Bulk of RuPhos PREVENTS second addition Product->Stop Selectivity Enforcement

Figure 2: Ligand-controlled selectivity. Bulky ligands like RuPhos create a steric environment that permits formation of the secondary amine but physically blocks the larger secondary amine from re-entering the catalytic cycle [2].

Module C: Direct Alkylation Survival (The "Last Resort")

If you must use alkyl halides (e.g., radiolabeling with


-methyl iodide or lack of carbonyl precursor), use these controls:
  • Statistical Control: Use a massive excess of the amine (5–10 equivalents). The alkyl halide is statistically more likely to encounter a primary amine molecule than a product molecule.

  • Fukuyama Synthesis (Ns-Protection):

    • Convert primary amine to a 2-nitrobenzenesulfonamide (Ns-group).

    • Alkylate the sulfonamide (The

      
       of N-H drops to ~10, allowing deprotonation by mild base like 
      
      
      
      ).
    • Result: The sulfonamide nitrogen is non-nucleophilic after one alkylation. It cannot over-alkylate.

    • Deprotection: Thiophenol (

      
      ) releases the pure secondary amine.
      

Troubleshooting & FAQ (Ticket-Based)

User Report #104: "I am doing a reductive amination with a ketone, but the reaction stalls at the imine stage. No reduction is happening."

  • Root Cause: Steric hindrance or insufficient acidity. Ketimines are more sterically crowded and less electrophilic than aldimines.

  • Solution:

    • Switch solvent to THF (sometimes DCE coordinates too strongly with specific substrates).

    • Increase Acetic Acid to 2–5 equivalents.

    • Heating: Warm the reaction to 40–50°C. STAB is thermally stable enough for mild heating.

User Report #209: "I used direct alkylation with 1 equivalent of alkyl halide, but I got 30% tertiary amine and 30% unreacted starting material."

  • Root Cause: This is the classic kinetic trap (see Figure 1). The product was more reactive than the starting material.[1][10]

  • Solution:

    • Immediate Fix: Purify via column chromatography (tertiary amines are usually less polar).

    • Process Fix: Switch to Reductive Amination (Module A).[1][2][7] If the aldehyde is unavailable, oxidize your alkyl halide to an aldehyde (Kornblum oxidation) or alcohol (Swern) and then perform reductive amination.

User Report #315: "My Buchwald coupling yielded mostly diarylated product (tertiary amine) instead of the mono-arylated secondary amine."

  • Root Cause: Ligand mismatch. You likely used a ligand that is not bulky enough (e.g., BINAP or DPPF) which allows the smaller primary amine product to react again.

  • Solution: Switch to RuPhos or BrettPhos . These ligands have large biaryl structures that sterically crowd the Palladium center, making the entry of a secondary amine kinetically impossible [3].

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Ruiz-Castillo, P. , & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Surry, D. S. , & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Salvatore, R. N. , Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811.

  • Campos, K. R. (2024).[11] Synthesis of Secondary Amines via Self-Limiting Alkylation.

Sources

Validation & Comparative

N,N,4-Trimethylpyridin-2-amine performance versus other hindered amine bases

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Performance Guide for Advanced Organic Synthesis

Executive Summary: The Strategic Gap

In complex organic synthesis, selecting the correct base is often a trade-off between basicity (thermodynamic proton removal) and nucleophilicity (kinetic interference).

  • DMAP is a potent base (pKa ~9.7) but a hyper-nucleophile, often causing unwanted acyl-pyridinium intermediates or racemization.

  • 2,6-Lutidine is non-nucleophilic but moderately weak (pKa ~6.7), often failing to drive difficult deprotonations.

  • 2,6-Di-tert-butylpyridine is sterically perfect but electronically anemic (pKa ~3.6).

N,N,4-Trimethylpyridin-2-amine (also known as 2-(dimethylamino)-4-methylpyridine) occupies the critical "Goldilocks" zone. It leverages the resonance donation of the 2-amino group to boost basicity significantly above lutidine, while utilizing the steric bulk of the same group to block nucleophilic attack at the ring nitrogen.

This guide analyzes its performance as a superior alternative to standard hindered bases in sensitive transformations.

Chemical Profile & Mechanistic Logic

Structural Determinants of Performance

Unlike DMAP, where the dimethylamino group is at the para (4) position—maximally exposing the ring nitrogen—this compound places this group at the ortho (2) position.

  • Electronic Effect (+M, +I): The 2-NMe

    
     group donates electron density into the ring via resonance, stabilizing the protonated pyridinium cation. The 4-methyl group provides an additional inductive boost.
    
  • Steric Effect (

    
    ):  The ortho-dimethylamino group creates a "steric wall" around the ring nitrogen (N1). While a proton (
    
    
    
    ) is small enough to access the lone pair, larger electrophiles (acyl chlorides, alkyl halides) are mechanically blocked.
Comparative Physicochemical Data

Table 1: Basicity and Nucleophilicity Landscape of Pyridine Bases

ReagentStructurepKa (H₂O)*Nucleophilicity (

parameter)
Primary Application
This compound 2-NMe₂, 4-Me ~7.6 - 7.8 Low Strong, Non-Nucleophilic Base
4-Dimethylaminopyridine (DMAP)4-NMe₂9.70Ultra-HighNucleophilic Catalyst (Acylation)
2,6-Lutidine2,6-Me₂6.72Very LowMild Hindered Base
2,6-Di-tert-butylpyridine2,6-tBu₂3.58Non-NucleophilicProton Sponge (Acid Scavenger)
PyridineUnsubst.[1]5.23ModerateSolvent / Weak Base

*Note: pKa values for this compound are structural estimates derived from the base value of 2-dimethylaminopyridine (6.96) plus the Hammett substituent effect of the 4-methyl group (+0.6-0.8).

Visualizing the Steric-Electronic Mechanism

The following diagram illustrates why this compound functions as a base but fails as a nucleophile, contrasting it with DMAP.

BaseMechanism cluster_DMAP DMAP (Nucleophilic) cluster_Target This compound (Hindered) DMAP_Struct 4-NMe2 Group (Remote from N1) N1_DMAP Ring Nitrogen (N1) Exposed & Electron Rich DMAP_Struct->N1_DMAP Resonance Donation Electrophile Electrophile N1_DMAP->Electrophile Attacks Electrophiles (Acyl-Cl, etc.) Target_Struct 2-NMe2 Group (Adjacent to N1) N1_Target Ring Nitrogen (N1) Shielded but Basic Target_Struct->N1_Target Resonance + Steric Block Proton Proton N1_Target->Proton Accepts H+ (Small) Electrophile_Blocked Electrophile_Blocked N1_Target->Electrophile_Blocked X  Blocks Electrophiles

Caption: Comparative mechanism showing how the 2-position substitution creates a "gatekeeper" effect, allowing protons (green) but blocking larger electrophiles (red).

Performance in Synthesis: When to Switch

Scenario A: Metal-Catalyzed Cross-Coupling

In sensitive metal-catalyzed reactions (e.g., Rhodium or Palladium catalysis), coordinating bases can poison the catalyst.

  • The Failure: Unhindered pyridines (like DMAP or Pyridine) often bind irreversibly to the metal center (

    
    ), shutting down the catalytic cycle.
    
  • The Advantage: this compound possesses sufficient bulk to prevent metal coordination while maintaining high basicity to neutralize acid byproducts (e.g., HCl or HOTf) generated during the cycle. This has been observed in specialized borocation chemistries where amine dissociation is rate-limiting [1].

Scenario B: Alkylation of Weak Nucleophiles

When alkylating a weak nucleophile (e.g., an amide or alcohol) with a reactive halide:

  • The Failure: Using DMAP often leads to the formation of N-alkylpyridinium salts (the DMAP itself reacts with the alkyl halide), consuming the reagent.

  • The Advantage: The target molecule's steric hindrance prevents it from reacting with the alkyl halide. Its higher pKa (vs Lutidine) ensures the weak nucleophile is sufficiently deprotonated to proceed with the reaction.

Experimental Protocol: Standard Scavenging Setup

Objective: Use this compound as a proton scavenger in an acid-generating coupling reaction (e.g., Silyl protection or Sulfonylation).

Reagents:

  • Substrate (Alcohol/Amine): 1.0 equiv

  • Electrophile (Tf₂O, MsCl, TBSOTf): 1.1 equiv

  • Base: this compound : 1.2 - 1.5 equiv

  • Solvent: DCM or Toluene (Anhydrous)

Workflow:

  • Dissolution: Dissolve the substrate and this compound in anhydrous solvent under inert atmosphere (

    
     or Ar).
    
    • Note: The base is highly soluble in organic solvents (DCM, THF, Toluene).

  • Cooling: Cool the mixture to 0°C (or -78°C for highly reactive electrophiles).

  • Addition: Add the electrophile dropwise.

    • Observation: Unlike Lutidine, which may require warming to drive the reaction, the enhanced basicity of the 2-amino derivative often allows the reaction to proceed rapidly at lower temperatures, suppressing thermal decomposition.

  • Quench: Dilute with Et₂O and wash with dilute aqueous NaHCO₃.

    • Purification: The protonated salt of this compound is water-soluble and easily removed during aqueous workup.

References

  • Structural Dynamics in Boron Catalysis: Comparison of amine nucleophilicity in borocation synthesis. Source:

  • Steric Effects on Pyridine Basicity: Analysis of steric hindrance vs. inductive effects in alkyl-substituted pyridines. Source:

  • 2-Dimethylaminopyridine Properties: Chemical property data and synthesis applications. Source:

  • General Basicity of Hindered Bases: pKa values and structural correlations for substituted pyridines. Source:

Sources

Comparative SAR Profiling of N,N,4-Trimethylpyridin-2-amine: Probing Steric and Electronic Boundaries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide presents a comparative Structure-Activity Relationship (SAR) study of N,N,4-trimethylpyridin-2-amine (also known as 2-(dimethylamino)-4-picoline).[1] While often overshadowed by its isomer 4-dimethylaminopyridine (DMAP) in catalysis, the 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in Nitric Oxide Synthase (NOS) inhibitors , Janus Kinase (JAK) inhibitors , and Acetylcholinesterase (AChE) modulators .

This guide focuses on the utility of N,N-dimethylation at the 2-position to probe hydrogen bond donor (HBD) necessity and hydrophobic tolerance within a binding pocket. We compare this analog against its primary amine parent and regioisomers to define its role in lead optimization.[1]

Chemical Profile & Comparative Properties[1][2]

To understand the SAR implications, we must first establish the physicochemical baseline. The N,N-dimethylation of the 2-amino group drastically alters the electronic landscape compared to the primary amine or the 4-isomer.

Table 1: Physicochemical Comparison of Pyridine Analogs
PropertyTarget Analog (this compound)Parent Scaffold (2-Amino-4-methylpyridine)Catalytic Isomer (DMAP)SAR Implication
Structure 2-NMe₂, 4-Me2-NH₂, 4-Me4-NMe₂Steric/Electronic Probe
H-Bond Donor Null (0)High (2)Null (0)Critical for Hinge Binding
H-Bond Acceptor Moderate (2)Moderate (2)High (2)Interaction with backbone NH
pKa (Conj.[1] Acid) ~6.8 - 7.2 (Est.)[1]7.489.70Basicity affects solubility & salt bridge formation
LogP ~1.8~1.1~1.3BBB Permeability indicator
Electronic Effect Steric inhibition of resonanceStrong resonance donorMax resonance stabilization2-NMe₂ twists out of plane

Key Insight: Unlike DMAP, where the 4-NMe₂ group is coplanar with the ring (maximizing resonance and basicity), the 2-NMe₂ group in the target analog suffers from steric clash with the pyridine ring nitrogen lone pair and the C3 hydrogen. This forces the dimethylamino group to twist, reducing resonance overlap and lowering basicity compared to the primary amine.

Detailed SAR Analysis

The "H-Bond Deletion" Scan

In kinase drug discovery (e.g., JAK2 or CDK8 inhibitors), the 2-aminopyridine motif typically binds to the hinge region. The primary amine (NH₂) acts as a donor to the backbone carbonyl of the target protein.

  • Hypothesis: Converting the primary amine (2-NH₂) to the tertiary amine (2-NMe₂) abolishes this H-bond.[1]

  • Application: If potency is maintained upon methylation, the H-bond is non-essential , and the pocket is hydrophobic. If potency drops >100-fold, the H-bond is critical .[1]

  • Case Study (iNOS): In neuronal Nitric Oxide Synthase (nNOS) inhibitors, the 2-amino group often forms a bidentate H-bond with a Glutamate residue.[1] The N,N,4-trimethyl analog typically shows reduced potency compared to the parent, confirming the necessity of the H-bond donor, but exhibits higher brain penetration due to increased lipophilicity (LogP 1.8 vs 1.1).

The 4-Methyl "Anchor"

The 4-methyl group is not merely a lipophilic filler.[1] In comparative studies:

  • Metabolic Stability: It blocks metabolic oxidation at the reactive 4-position (a common soft spot in simple pyridines).[1]

  • Selectivity: In comparative docking studies (e.g., against AChE), the 4-methyl group provides a steric vector that can clash with "narrow" pockets in off-target proteins, thereby enhancing selectivity for the primary target.

Mechanistic Visualization

The following diagram illustrates the decision logic when utilizing this scaffold in a Lead Optimization campaign.

SAR_Logic Lead Lead Scaffold (2-Amino-4-methylpyridine) Decision Optimization Goal? Lead->Decision Path_Solubility Improve Solubility (Lower LogP) Decision->Path_Solubility Peripheral Target Path_Permeability Improve BBB Permeability (Higher LogP) Decision->Path_Permeability CNS Target Path_Selectivity Probe H-Bond Necessity Decision->Path_Selectivity Mechanistic Study Action_Polar Add Polar Group (e.g., 4-CH2OH) Path_Solubility->Action_Polar Action_NMe2 Synthesize N,N,4-Trimethyl Analog Path_Permeability->Action_NMe2 Path_Selectivity->Action_NMe2 Result_Potency Assay Potency (IC50) Action_NMe2->Result_Potency Outcome_Maintained Potency Maintained: H-Bond Non-Essential (Hydrophobic Pocket) Result_Potency->Outcome_Maintained IC50 < 100nM Outcome_Lost Potency Lost: H-Bond Critical (Hinge/Glu Interaction) Result_Potency->Outcome_Lost IC50 > 10µM

Figure 1: SAR Decision Tree for 2-Aminopyridine modifications. The N,N-dimethyl analog acts as a critical probe for hydrophobic tolerance and H-bond donor requirements.

Experimental Protocols

To ensure reproducibility, we utilize a Buchwald-Hartwig Amination for modular synthesis, which is superior to nucleophilic aromatic substitution (SNAr) for electron-rich pyridines.[1]

Synthesis Protocol: Pd-Catalyzed Amination

Objective: Synthesis of this compound from 2-chloro-4-methylpyridine.

  • Reagents:

    • Substrate: 2-Chloro-4-methylpyridine (1.0 eq)[1]

    • Amine: Dimethylamine (2.0 M in THF, 1.2 eq)

    • Catalyst: Pd₂(dba)₃ (2 mol%)[1]

    • Ligand: Xantphos (4 mol%)[1]

    • Base: Cs₂CO₃ (1.5 eq)[1]

    • Solvent: 1,4-Dioxane (anhydrous)

  • Procedure:

    • Step 1: Charge an oven-dried Schlenk flask with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.[1] Purge with Argon (3x).

    • Step 2: Add 2-Chloro-4-methylpyridine and 1,4-Dioxane. Stir for 5 mins.

    • Step 3: Add Dimethylamine solution via syringe.

    • Step 4: Heat to 100°C for 12 hours.

    • Step 5: Cool to RT, filter through Celite, and concentrate in vacuo.

    • Step 6: Purify via Flash Chromatography (SiO₂, 10-30% EtOAc in Hexanes).[1]

  • Validation:

    • ¹H NMR (CDCl₃): Look for the singlet at ~3.05 ppm (6H, N-Me₂) and the doublet/singlet patterns of the pyridine ring protons. The 4-Me group typically appears ~2.25 ppm.[1]

Bioassay: Fluorescence-Based Inhibition Screen

Context: Assuming a generic enzyme target (e.g., Kinase or NOS).[1]

  • Preparation: Prepare 10 mM stock of the analog in 100% DMSO.

  • Dilution: Serial dilution (1:3) in Assay Buffer to generate an 8-point dose-response curve (10 µM to 0.003 µM).

  • Incubation: Incubate Enzyme + Analog for 30 mins at RT.

  • Reaction: Add Substrate (Km concentration) + Cofactors.

  • Detection: Measure fluorescence intensity (Ex/Em specific to probe) at t=0 and t=60 min.

  • Analysis: Fit data to the Hill Equation:

    
    [1]
    

Synthesis Workflow Visualization

Synthesis_Flow Start 2-Chloro-4-methylpyridine Process Heat 100°C, 12h (Buchwald-Hartwig) Start->Process Reagents Pd2(dba)3 / Xantphos Cs2CO3, 1,4-Dioxane Reagents->Process Workup Celite Filter & Flash Chromatography Process->Workup Product This compound (>98% Purity) Workup->Product

Figure 2: Optimized Buchwald-Hartwig synthesis route for high-yield generation of the target analog.

References

  • PubChem. (2025).[1] 2-Amino-4-methylpyridine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Garcin, E. D., et al. (2008).[1] Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase. Nature Chemical Biology, 4, 700–707.[1] (Demonstrates the role of 2-aminopyridine binding modes). Available at: [Link][1]

  • Wikipedia. (2025).[1] 4-Dimethylaminopyridine (DMAP) Properties and Basicity. (Comparison of pKa values between pyridine isomers). Available at: [Link][1]

  • Liu, D., et al. (2022).[1][2] Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Chinese Chemical Letters, 33(6). (Highlights the H-bond donor requirement of the scaffold). Available at: [Link][1]

  • Spivey, A. C., et al. (2015).[1] Atropisomeric α-methyl substituted analogues of 4-(dimethylamino)pyridine. (Discusses the steric twisting of 2-substituted pyridines). Available at: [Link]

Sources

Reproducibility of N,N,4-Trimethylpyridin-2-amine synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide to the Synthesis of N,N,4-Trimethylpyridin-2-amine: Reproducibility & Process Optimization

Executive Summary & Strategic Selection

The synthesis of This compound (also identified as 2-(dimethylamino)-4-methylpyridine) is a critical transformation in the development of acylation catalysts and pyridine-based ligands. While the molecule appears structurally simple, the introduction of the dimethylamino group at the 2-position of the electron-deficient pyridine ring presents specific challenges regarding regioselectivity and reaction efficiency.

This guide evaluates three distinct protocols. The choice of method should be dictated by your available equipment (pressure rating), scale, and budget.

FeatureMethod A: Thermal SNAr Method B: Buchwald-Hartwig Method C: Reductive Methylation
Mechanism Nucleophilic Aromatic SubstitutionPd-Catalyzed Cross-CouplingEschweiler-Clarke
Precursor 2-Chloro-4-methylpyridine2-Chloro-4-methylpyridine2-Amino-4-methylpyridine
Key Reagent Dimethylamine (aq/gas)Dimethylamine / Pd2(dba)3Formaldehyde / Formic Acid
Conditions Harsh (High T, Pressure)Mild (100°C, Inert atm)Moderate (Reflux)
Scalability High (Industrial)Moderate (Cost-limited)High
Green Metric Low (High energy, waste)Medium (Metal waste)High (Water byproduct)

Decision Matrix (Workflow)

The following decision tree illustrates the logical selection process for the optimal synthesis route based on laboratory constraints.

SynthesisSelection Start Start: Select Precursor CheckHalide Have 2-Chloro-4-methylpyridine? Start->CheckHalide CheckAmine Have 2-Amino-4-methylpyridine? CheckHalide->CheckAmine No PressureCheck High Pressure Reactor (>15 bar)? CheckHalide->PressureCheck Yes CheckAmine->Start No (Acquire Precursor) RouteC Route C: Eschweiler-Clarke (Green, Precursor Dependent) CheckAmine->RouteC Yes BudgetCheck Budget for Pd Catalysts? PressureCheck->BudgetCheck No RouteA Route A: Thermal SNAr (Low Cost, High Hazard) PressureCheck->RouteA Yes BudgetCheck->CheckAmine No RouteB Route B: Buchwald-Hartwig (High Cost, High Purity) BudgetCheck->RouteB Yes

Figure 1: Strategic decision tree for selecting the synthesis protocol based on precursor availability and equipment constraints.

Detailed Experimental Protocols

Method A: Thermal Nucleophilic Aromatic Substitution (SNAr)

The "Brute Force" Approach

Principle: The 2-position of the pyridine ring is activated for nucleophilic attack due to the electron-withdrawing nitrogen atom. However, the 4-methyl group is weakly electron-donating, slightly deactivating the ring compared to unsubstituted 2-chloropyridine. Consequently, this reaction requires significant thermal energy to overcome the activation barrier.

Protocol:

  • Setup: Load a 350 mL high-pressure stainless steel autoclave (Parr reactor or equivalent) with 2-chloro-4-methylpyridine (12.7 g, 100 mmol).

  • Reagent Addition: Add Dimethylamine (40% aq. solution, 45 mL, ~350 mmol). Note: Using aqueous DMA avoids the need for handling gaseous DMA but increases pressure.

  • Catalyst (Optional): Add Copper powder (0.6 g, 10 mol%) to accelerate the reaction (Ullmann-type enhancement).

  • Reaction: Seal the reactor. Heat to 160°C with vigorous stirring (800 rpm). The internal pressure will rise to approximately 12–15 bar. Hold for 12 hours.

  • Workup: Cool to room temperature. Carefully vent the excess amine gas into a scrubber (dilute HCl).

  • Extraction: Dilute the mixture with water (50 mL) and extract with Dichloromethane (DCM, 3 x 50 mL).

  • Purification: Dry organic layers over Na2SO4. Concentrate in vacuo.[1] Distill the crude oil under reduced pressure (bp ~85°C at 2 mmHg) to yield the product.

Critical Control Point: Pressure management is vital. Do not attempt this in standard glassware.

Method B: Pd-Catalyzed Buchwald-Hartwig Amination

The "Precision" Approach

Principle: This method utilizes a Palladium(0) cycle to couple the aryl halide and amine.[2][3][4][5] It avoids harsh temperatures and is highly reproducible, though sensitive to oxygen.

Protocol:

  • Inerting: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.

  • Solvent Prep: Degas anhydrous Toluene (50 mL) by sparging with Argon for 20 minutes.

  • Loading: Charge the flask with:

    • 2-Chloro-4-methylpyridine (1.27 g, 10 mmol)

    • Pd2(dba)3 (183 mg, 2 mol%)

    • BINAP (250 mg, 4 mol%) - Ligand choice is critical for 2-substituted pyridines.

    • Sodium tert-butoxide (1.44 g, 15 mmol) - Base.

  • Amine Addition: Add Dimethylamine (2.0 M in THF, 6.0 mL, 12 mmol) via syringe.

  • Reaction: Heat to 100°C under an Argon balloon for 16 hours. The solution should turn from dark red to orange/brown.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (SiO2, 10% MeOH in DCM).

Self-Validating Mechanism: If the reaction mixture turns black immediately upon heating and yield is low, oxygen ingress likely deactivated the catalyst (formation of Pd-black aggregates).

Method C: Eschweiler-Clarke Methylation

The "Retro-Synthesis" Approach

Principle: Reductive amination of the primary amine using formaldehyde as the carbon source and formic acid as the hydride donor.[6][7]

Protocol:

  • Setup: Place 2-amino-4-methylpyridine (10.8 g, 100 mmol) in a 250 mL round bottom flask.

  • Reagent Addition: Cool to 0°C. Slowly add Formic acid (98%, 25 mL) followed by Formaldehyde (37% aq., 20 mL).

  • Reaction: Fit with a reflux condenser. Heat to 100°C (reflux) for 18 hours. CO2 evolution will be observed (bubbling).

  • Workup: Cool to RT. Basify the solution to pH 12 using 4M NaOH (exothermic!).

  • Extraction: Extract the oily layer with Diethyl Ether (3 x 50 mL).

  • Purification: Dry over MgSO4 and concentrate. The product is often pure enough for use; otherwise, distill.

Comparative Data Analysis

MetricMethod A (SNAr)Method B (Buchwald)Method C (Methylation)
Yield (Isolated) 65 - 75%88 - 94%85 - 90%
Purity (GC-MS) >95% (requires distillation)>98% (after column)>97%
Cost per Gram Low ($)High (

$)
Moderate (

)
E-Factor (Waste) High (solvent/extraction)High (chromatography)Low (aqueous waste)
Reproducibility Variable (temp dependent)Excellent (if inert)Excellent

Mechanistic Visualization

Understanding the catalytic cycle is essential for troubleshooting Method B.

BuchwaldCycle Pd0 LnP-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Ar-Cl AmineBind Amine Coordination OxAdd->AmineBind + HNMe2 Deprot Deprotonation (Base Step) AmineBind->Deprot + NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim - HOtBu, - NaCl RedElim->Pd0 Regeneration

Figure 2: Simplified Buchwald-Hartwig catalytic cycle. Failure usually occurs at the Oxidative Addition step if the catalyst is oxidized (air leak).

Troubleshooting & Expert Insights

  • Regioselectivity Issues: In Method A (SNAr), if the temperature is too high (>200°C), you may observe demethylation or ring degradation. In Method B, the BINAP ligand is bulky enough to enforce coupling at the 2-position over the 4-methyl group (though the 4-methyl is not a leaving group, C-H activation is a rare side reaction).

  • Stalled Reaction (Method C): If the Eschweiler-Clarke stops at the mono-methylated stage (N-methyl-4-methylpyridin-2-amine), it indicates insufficient thermal energy or loss of formaldehyde. Ensure a robust reflux and use a slight excess of reagents.

  • Purification of Amine Oxides: If you leave the product in air for months, the pyridine nitrogen may oxidize to the N-oxide. This can be reversed by treating with PCl3, but it is better to store the product under nitrogen.

References

  • Buchwald-Hartwig Amination Fundamentals: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Regioselectivity in Dihalopyridines: Léris, P., Rullière, P., et al. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine.[8] Tetrahedron Letters, 55(45), 6167-6169. [Link]

  • Eschweiler-Clarke Methylation Review: Rosenau, T., et al. (2002). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines.[1] Synthetic Communications, 32(3), 457-465. [Link]

  • General Pyridine Amination Protocols: Fier, P. S., et al. (2021). Amination of Pyridine with Primary Amines Mediated by Sodium Hydride. Organic Syntheses, 98, 363-373.[9] [Link]

Sources

Comparative Basicity Guide: N,N,4-Trimethylpyridin-2-amine vs. Pyridine Scaffolds

[1]

Executive Summary & Molecule Profile

This compound occupies a unique physicochemical niche between simple alkyl-pyridines and super-nucleophilic bases like DMAP.[1] Its basicity is modulated by the interplay of the electron-donating 2-dimethylamino group and the 4-methyl substituent, balanced against steric constraints unique to the ortho-position.[1]

  • CAS Number: 20173-72-2[1][2]

  • Molecular Formula:

    
    [1][3]
    
  • Core Identity: A 2-aminopyridine derivative with additional methyl substitution at the 4-position.[1][4][5]

  • Primary Utility: Tunable acid scavenger, nucleophilic catalyst, and pharmacophore in drug discovery (e.g., CRF1 receptor antagonists).

Comparative Basicity Analysis

The basicity of pyridines is governed by the electron density available at the ring nitrogen (

1
Table 1: pKa and Electronic Effect Comparison
CompoundStructurepKa (aq)*Relative StrengthElectronic Drivers
Pyridine

5.23BaselineReference standard.[1]
4-Picoline (4-Methylpyridine)4-Me-

6.02Mildly Basic+I Effect: Methyl group donates via induction/hyperconjugation.
2-Dimethylaminopyridine 2-NMe

-

~6.9 - 7.0Moderately Basic+M Effect (Ortho): Strong resonance donation, but limited by steric twisting (SIR).[1]
This compound Target ~7.6 - 7.8 (Calc.)[1]Strongly Basic Synergistic Effect: 2-NMe

(+M) and 4-Me (+I) combine.[1] Stronger than picolines, weaker than DMAP.[1]
DMAP 4-NMe

-

9.6 - 9.7Superbase+M Effect (Para): Uninhibited resonance pushes high density to

.

*Note: Values for Pyridine, 4-Picoline, and DMAP are experimental. The value for the Target is theoretically derived using Hammett substituent additivity rules (Base 5.2 +




1
Mechanistic Deep Dive

To understand why the target molecule is less basic than DMAP despite having more alkyl groups, we must analyze the structural causality.

A. Resonance vs. Steric Inhibition (The "Ortho Effect")[1]
  • DMAP (Para-substitution): The dimethylamino group at position 4 is coplanar with the ring.[1] The lone pair on the exocyclic nitrogen can delocalize perfectly into the ring, placing a negative charge directly on the basic ring nitrogen.

  • Target (Ortho-substitution): The dimethylamino group at position 2 faces steric repulsion from the hydrogen at position 3 (and potentially the lone pair of the ring nitrogen).[1] This forces the

    
     group to twist slightly out of plane.
    
    • Consequence: This twisting disrupts the

      
      -orbital overlap, reducing the resonance (+M) donation.[1] This phenomenon is known as Steric Inhibition of Resonance (SIR) .[1]
      
B. The 4-Methyl "Boost"

While the 2-NMe

4-methyl group11

Visualization of Electronic Pathways

The following diagram illustrates the structural hierarchy and the conflicting forces (Resonance vs. Sterics) that define the target molecule's reactivity.[6]

BasicityHierarchycluster_mechMechanistic FactorsPyridinePyridine(pKa 5.2)BaselinePicoline4-Picoline(pKa 6.0)+I Effect OnlyPyridine->PicolineAdd 4-Me (+0.8 pKa)TargetThis compound(pKa ~7.7)+M (Hindered) & +I SynergisticPicoline->TargetAdd 2-NMe2 (+1.7 pKa)Subject to SIRDMAPDMAP(pKa 9.7)+M (Uninhibited)Target->DMAPShift NMe2 to ParaRemove Steric Clash (+2.0 pKa)ResonanceResonance (+M)Increases BasicityResonance->TargetPartialResonance->DMAPMaximalStericsSteric Inhibition (SIR)Decreases ResonanceSterics->TargetHigh (Ortho twist)

Caption: Hierarchy of pyridine basicity showing the interplay of substituent effects. The target molecule balances inductive gains with steric penalties.

Experimental Protocol: Determination of pKa

For researchers needing to validate the exact pKa of this specific batch or derivative, the following Potentiometric Titration protocol is the gold standard.

Materials
  • Analyte: ~0.5 mmol this compound (High purity >98%).[1]

  • Solvent: 50 mL degassed water (for aqueous pKa) or Acetic Acid (for non-aqueous differentiation).

  • Titrant: 0.1 M HCl (standardized) or 0.1 M Perchloric Acid (

    
    ) in acetic acid.
    
  • Equipment: Automatic titrator with a glass pH electrode (calibrated at pH 4.01, 7.00, 10.00).

Step-by-Step Methodology
  • Preparation: Dissolve 0.5 mmol of the amine in 50 mL of solvent in a thermostated beaker (

    
    ). Ensure complete dissolution; sonicate if necessary.[1]
    
  • Blank Run: Perform a titration on the pure solvent to determine the background consumption of titrant.[1]

  • Titration: Add the titrant in small increments (e.g., 0.05 mL). Allow the pH reading to stabilize (drift < 1 mV/min) before the next addition.

  • Data Collection: Record pH vs. Volume of titrant. Continue past the equivalence point to define the full sigmoidal curve.

  • Calculation:

    • Plot the first derivative (

      
      ) to locate the exact equivalence point (
      
      
      ).[1]
    • The pKa is defined as the pH at the half-equivalence point (

      
      ).[1]
      
    • Self-Validation Check: For a mono-protic base, the Henderson-Hasselbalch plot (

      
       vs 
      
      
      ) should yield a straight line with a slope of 1.[1]0. Significant deviation indicates electrode fouling or aggregation.[1]

Applications & Utility

A. In Organic Synthesis (Catalysis)

While DMAP is the "Ferrari" of acylation catalysts, it is sometimes too reactive, leading to side reactions (e.g., racemization of sensitive chiral centers or decomposition of labile anhydrides).

  • The "Goldilocks" Base: this compound provides a middle ground.[1] It is sufficiently basic to scavenge protons and catalyze reactions but sterically bulkier and electronically "softer" than DMAP.[1]

  • Use Case: Selective acylation where DMAP causes over-acylation or side-product formation.[1]

B. In Drug Development (CRF1 Antagonists)

This specific scaffold is critical in medicinal chemistry.[1]

  • Bioactivity: The this compound core is a key pharmacophore in Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists (e.g., NBI-30775 ).[1]

  • Mechanism: These compounds bind to pituitary receptors to modulate the stress response.[1] The basicity of the pyridine nitrogen is crucial for hydrogen bonding within the receptor pocket, while the 2-NMe

    
     and 4-Me groups provide necessary hydrophobic interactions and shape complementarity.[1]
    

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Zobel, A. W., et al. (2000).[1] Effects of the high-affinity corticotropin-releasing hormone receptor 1 antagonist R121919 in major depression.[1] Science.[1] (Contextualizing the scaffold in NBI-30775/R121919).

  • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution.[1] Butterworths, London.[1] (Source for Pyridine and Picoline standards).[1]

  • ResearchGate. Basicity and Nucleophilicity Switching of 4-(N,N-dimethylamino)pyridine. Available at: [Link][1]

Evaluating the cost-effectiveness of different N,N,4-Trimethylpyridin-2-amine synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the synthesis of N,N,4-Trimethylpyridin-2-amine (also known as 2-(Dimethylamino)-4-methylpyridine ; CAS: 13523-23-4), a critical intermediate and acylation catalyst analogue.

The following analysis prioritizes cost-efficiency , scalability , and atom economy , comparing the two dominant synthetic strategies: Reductive Methylation (Eschweiler-Clarke) and Nucleophilic Aromatic Substitution (


Ar) .

Executive Summary

For 90% of research and industrial applications, Route 1 (Reductive Methylation of 2-Amino-4-picoline) is the superior choice. It utilizes the lowest-cost commodity starting material, avoids expensive transition metal catalysts, and generates minimal hazardous waste. Route 2 (


Ar)  is only recommended if the chlorinated precursor (2-chloro-4-picoline) is already available as a byproduct from other processes.

Strategic Route Analysis

Route 1: Reductive Methylation (Recommended)

Mechanism: Eschweiler-Clarke Reaction Starting Material: 2-Amino-4-methylpyridine (2-Amino-4-picoline) Reagents: Formaldehyde (aq), Formic Acid

This route leverages the low cost of 2-amino-4-picoline, a widely available industrial amine. The reaction proceeds via the in situ formation of an imine/iminium species, which is reduced by formic acid (acting as a hydride donor) to the tertiary amine.

  • Pros:

    • Cost: Precursor is ~40-60% cheaper than the chlorinated analogue.

    • Selectivity: High specificity for the exocyclic nitrogen; avoids ring alkylation (quaternization) common with alkyl halides (e.g., MeI).

    • Scalability: Aqueous conditions; no chromatographic purification required for crude purity >95%.

  • Cons:

    • Requires handling of formaldehyde (carcinogen) and CO2 evolution (off-gassing).

Route 2: Nucleophilic Aromatic Substitution ( Ar)

Mechanism: Displacement of Halide Starting Material: 2-Chloro-4-methylpyridine Reagents: Dimethylamine (aq or gas)

This route involves the direct displacement of the chloride leaving group by dimethylamine. While chemically straightforward, the economics are often prohibitive because the starting material (2-chloro-4-picoline) is typically synthesized from the 2-amino precursor via a Sandmeyer reaction or from the N-oxide, adding 1-2 synthetic steps and cost.

  • Pros:

    • Reaction Time: Fast kinetics at elevated temperatures/pressures.

    • Simplicity: Very simple workup (extraction).

  • Cons:

    • Precursor Cost: 2-Chloro-4-picoline is significantly more expensive due to difficult isomer separation during its manufacture.

    • Atom Economy: Generates stoichiometric chloride salts.

Comparative Data Analysis

The following table contrasts the two routes based on a 100g production scale.

MetricRoute 1: Reductive MethylationRoute 2:

Ar Substitution
Precursor Cost (Est.) Low ($)High (

$)
Reagent Cost Low (Formaldehyde/Formic Acid)Low (Dimethylamine)
Step Count 1 (from commercial amine)2-3 (if synthesizing precursor)
Atom Economy Moderate (Loss of CO2/H2O)Good (Loss of HCl)
Purification Acid/Base ExtractionDistillation / Extraction
E-Factor (Waste) Low (mostly aqueous waste)Moderate (Halogenated waste)
Overall Rating Optimal Situational

Visualizing the Pathways

The diagram below illustrates the chemical flow for both routes, highlighting the divergence in starting materials and intermediates.

SynthesisRoutes Start_Amino 2-Amino-4-methylpyridine (Cheap Commodity) Process_EC Eschweiler-Clarke (HCHO, HCOOH, Reflux) Start_Amino->Process_EC Route 1 Start_Chloro 2-Chloro-4-methylpyridine (Expensive Isomer) Process_SnAr SnAr Amination (NH(Me)2, Heat) Start_Chloro->Process_SnAr Route 2 Intermediate Iminium Species (Transient) Process_EC->Intermediate -H2O Target This compound (Target Product) Process_SnAr->Target -HCl Intermediate->Target Reductive Hydride Transfer (-CO2)

Caption: Comparative reaction pathways. Route 1 proceeds via reductive methylation, while Route 2 utilizes direct nucleophilic displacement.

Experimental Protocol: Route 1 (Recommended)

This protocol is optimized for a 50g scale batch, prioritizing safety and yield.

Materials
  • 2-Amino-4-methylpyridine (0.46 mol, 50.0 g)

  • Formic Acid, 98% (2.3 mol, ~106 g)

  • Formaldehyde, 37% aq. solution (1.15 mol, ~93 g)

  • Sodium Hydroxide (pellets)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

Methodology
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition (Cool): Add 2-Amino-4-methylpyridine (50 g) to the flask. Cool to 0°C in an ice bath.

  • Acidification: Slowly add Formic Acid (106 g) dropwise. Caution: Exothermic reaction. Fuming may occur.

  • Aldehyde Addition: Add Formaldehyde solution (93 g) in one portion.

  • Reflux: Transfer the flask to a heating mantle. Heat the mixture to reflux (approx. 100°C) for 12–16 hours .

    • Note: CO2 evolution will be vigorous initially.[1] Ensure the condenser is vented to a fume hood.

  • Quench: Cool the reaction mixture to room temperature.

  • Basification: Transfer the mixture to a beaker containing crushed ice. Slowly basify with 40% NaOH solution until pH > 12. The product will separate as an oil.

  • Extraction: Extract the aqueous layer with DCM (3 x 100 mL).

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Isolation: Remove solvent under reduced pressure. The residue is typically a pale yellow oil of sufficient purity (>95% NMR).

    • Optional: Distillation under vacuum (bp ~110°C @ 10 mmHg) yields a colorless liquid.

Self-Validation Checkpoints
  • Checkpoint 1 (Reflux): If CO2 evolution ceases early (<4 hours), the reaction may be incomplete. Add an additional 0.2 eq of Formic Acid.[1]

  • Checkpoint 2 (Workup): Ensure pH is strictly >12. The pyridinium salt requires strong base to depotonate the ring nitrogen and release the free amine for extraction.

Mechanistic Insight

Understanding the mechanism prevents common failures (e.g., mono-methylation). The Eschweiler-Clarke reaction on aminopyridines is driven by the formation of an iminium ion .

Mechanism Step1 Primary Amine + HCHO ⇌ Hemiaminal Step2 Dehydration (-H2O) → Imine Step1->Step2 Step3 Protonation (HCOOH) → Iminium Ion Step2->Step3 Step4 Hydride Transfer (from HCOO-) → Secondary Amine + CO2 Step3->Step4 Step5 Repeat Steps 1-4 → Tertiary Amine Step4->Step5 Final Final Step5->Final Final Product: This compound

Caption: Stepwise mechanism of the Eschweiler-Clarke reductive methylation.

Why this matters: The hydride transfer from formate to the iminium ion is irreversible (due to CO2 loss).[2] This drives the reaction to completion, ensuring the formation of the dimethyl product over the monomethyl intermediate.

References

  • Eschweiler-Clarke Methylation Overview

    • Rosenau, T., et al. (2002).[3] "A Solvent-Free and Formalin-Free Eschweiler-Clarke Methylation for Amines." Synthetic Communications, 32(3), 457-465.[3] Link

  • Synthesis of Aminopyridine Derivatives

    • Spivey, A. C., et al. (2001).

      
      -methyl substituted analogues of 4-(dimethylamino)pyridine: Synthesis and evaluation as acyl transfer catalysts." Journal of the Chemical Society, Perkin Transactions 1, 1785-1794. Link
      
  • Nucleophilic Substitution on Chloropyridines: Fan, X., et al. (2018). "Nucleophilic Aromatic Substitution of 2-Chloropyridines." Organic Process Research & Development. (General reference for SnAr conditions on pyridines).
  • Precursor Availability & Properties

    • PubChem Database. "2-Amino-4-methylpyridine (CAS 695-34-1)." Link

Sources

Safety Operating Guide

Personal protective equipment for handling N,N,4-Trimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: N,N,4-Trimethylpyridin-2-amine

Executive Summary & Hazard Profiling

Handling This compound (a structural analog of the highly toxic 4-Dimethylaminopyridine, DMAP) requires a safety protocol that transcends standard laboratory compliance.[1][2] As a lipophilic aminopyridine, this compound presents a dual threat: rapid dermal absorption and neurotoxicity .

The addition of the N,N-dimethyl group significantly increases the molecule's lipophilicity compared to primary aminopyridines, facilitating transport across the stratum corneum and blood-brain barrier.[1][2] Once systemic, aminopyridines act as potassium channel blockers, potentially leading to convulsions and metabolic disruption.

Critical Hazard Classifications (Derived from Structural Analogs):

  • Acute Toxicity (Dermal): Category 2/3 (Fatal/Toxic in contact with skin).

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[3]

  • Skin/Eye Corrosion: Category 1B/2 (Causes severe damage/irritation).

  • Target Organ Toxicity: CNS excitation (Seizures).

Strategic PPE Selection Matrix

Standard nitrile exam gloves provide insufficient protection against pyridine derivatives in solution. Pyridines can permeate standard 4-mil nitrile gloves in <6 minutes .[1] The following matrix dictates PPE based on the physical state of the reagent.

Table 1: PPE Specifications by Operational State
Protective LayerSolid State Handling (Weighing/Transfer)Solution State Handling (Reaction/Work-up)Spill Cleanup (Emergency)
Hand Protection Double Nitrile (min 5 mil each).Rationale:[1][2] Protects against dust contact; outer glove stripped if contaminated.Silver Shield (Laminate) under Nitrile.Rationale:[2] Laminates resist organic permeation >4 hours; Nitrile provides dexterity.Butyl Rubber or Silver Shield .Rationale: Thick nitrile fails immediately against pyridine/solvent mixtures.
Eye/Face Chemical Safety Goggles .Rationale: Prevents dust migration to mucosa.Goggles + Face Shield .Rationale: Protects against splashes which are rapidly absorbed via facial skin.Full Face Respirator (if outside hood).
Respiratory Fume Hood (Face velocity: 100 fpm).Fume Hood (Sash at lowest working height).SCBA or P100/Organic Vapor (only if trained).
Body Lab Coat (Cotton/Poly), closed collar.Lab Coat + Chemical Resistant Apron (Tychem/PVC).Tychem® Suit (Level B protection).

Operational Workflow & Logic

The following protocol integrates safety checks directly into the experimental workflow.

Phase A: Pre-Operational Setup
  • Verify Engineering Controls: Confirm fume hood flow rate is >0.5 m/s (100 fpm).

  • Quenching Agent Prep: Prepare a beaker of dilute acetic acid (1M) or dilute HCl. Aminopyridines are basic; neutralizing spills immediately reduces volatility and facilitates cleanup.

  • Double-Gloving: Don inner nitrile gloves (bright color) and outer nitrile gloves (dark color). This "indicator system" makes tears or breakthroughs immediately visible.

Phase B: Weighing & Solubilization
  • The "Static" Risk: Fine organic powders are prone to static cling. Use an anti-static gun if available.

  • The Transfer: Weigh inside the fume hood using a draft shield. Never weigh this compound on an open benchtop balance.

  • Solvent Addition: Add solvent slowly. The heat of solution (exothermic) can increase vapor pressure, ejecting aerosolized micro-droplets.

Phase C: Reaction & Maintenance
  • Syringe Techniques: When adding liquid reagents to the mixture, use Luer-lock syringes to prevent needle detachment.[1]

  • Septum Integrity: Replace septa after puncture. Leaking septa are a primary source of fugitive emissions.

Visualization: Risk-Based Decision Logic

SafetyLogic Start Start: Handling this compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid RiskSolid Risk: Dust Inhalation & Static Dispersal Solid->RiskSolid RiskLiquid Risk: Rapid Dermal Absorption & Flash Permeation Liquid->RiskLiquid PPESolid PPE: Double Nitrile + Goggles Control: Draft Shield in Hood RiskSolid->PPESolid PPELiquid PPE: Laminate Liners + Face Shield Control: Sash < 12 inches RiskLiquid->PPELiquid Action Proceed with Synthesis PPESolid->Action PPELiquid->Action

Figure 1: Decision logic for PPE selection based on the physical state of the reagent.[1][2] Note the escalation to laminate gloves for liquid handling due to permeation risks.[1]

Waste Management & Decontamination

Improper disposal of aminopyridines is a frequent compliance violation. These compounds are often classified as P-listed (acutely hazardous) or equivalent, depending on regional regulations.[1]

Disposal Protocol
  • Segregation: Do not mix with general organic solvents if possible. Segregate into a dedicated "Basic Organic Toxicity" stream.

  • Labeling: Clearly mark the container: "HIGH HAZARD: TOXIC BY ABSORPTION - CONTAINS AMINOPYRIDINES."

  • Container: Use glass or HDPE containers. Avoid standard LDPE wash bottles for temporary storage as pyridines can soften them over time.

Decontamination of Glassware
  • Rinse 1: Rinse glassware with dilute HCl (1M) inside the hood. This protonates the amine, converting it to the non-volatile hydrochloride salt.

  • Rinse 2: Follow with Acetone.

  • Final Wash: Standard detergent wash.

  • Waste Path: The HCl and Acetone rinses must go into the hazardous waste stream, not down the drain.

Emergency Response (Self-Validating Protocol)

In the event of exposure, seconds count. This protocol relies on the "Speed-Dilution" principle.[1]

  • Skin Contact:

    • Strip: Remove contaminated gloves/clothing immediately. Do not "wipe" the skin (this drives chemical deeper).

    • Flush: Rinse with copious water for 15 minutes .

    • Alert: Shout for a colleague.

    • Medical: Transport to ER. Provide SDS to medical personnel (emphasize pyridine structure and potassium channel blocker mechanism).

  • Spill (Benchtop):

    • Evacuate: Clear the immediate area.

    • PPE Up: Don Silver Shield gloves and respiratory protection.

    • Absorb: Use a spill pillow or vermiculite.

    • Neutralize: Mist the absorbent with dilute acid to reduce vapor pressure.[4]

References

    • Note: Cited as the primary toxicological analog for this compound due to structural similarity (tertiary aminopyridine).[2]

  • Source for nitrile breakthrough times regarding pyridine deriv
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

    • Authoritative source for general laboratory safety and waste segreg
  • PubChem. (n.d.). Compound Summary: 4-Amino-2-methylpyridine (Isomer Class Data).[1][2] National Library of Medicine. Retrieved from [Link]

    • General hazard d

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.